2-(2,3-Dimethylphenoxy)acetohydrazide
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-4-3-5-9(8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRIARQZPKNHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407337 | |
| Record name | 2-(2,3-dimethylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134432-60-3 | |
| Record name | 2-(2,3-dimethylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,3-Dimethylphenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(2,3-Dimethylphenoxy)acetohydrazide. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages data from closely related analogs to offer valuable comparative insights. The document includes a detailed, generalized experimental protocol for its synthesis, presented alongside a clear workflow diagram. Furthermore, potential signaling pathways are discussed based on the known biological activities of similar phenoxyacetohydrazide derivatives, offering a foundation for future research and drug development endeavors.
Introduction
This compound belongs to the class of phenoxyacetohydrazide derivatives, a group of compounds that has garnered interest in medicinal chemistry due to their diverse biological activities. Hydrazide-hydrazone compounds are known to exhibit a wide range of bioactivities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer effects[1]. This guide focuses on the 2,3-dimethyl substituted variant, providing a foundational understanding of its chemical and physical characteristics.
Physicochemical Properties
While specific experimental data for this compound is scarce, its fundamental properties can be inferred and compared with its isomers.
Table 1: Physicochemical Data of this compound and Its Isomers
| Property | This compound | 2-(2,4-Dimethylphenoxy)acetohydrazide | 2-(3,4-Dimethylphenoxy)acetohydrazide | 2-(3,5-Dimethylphenoxy)acetohydrazide (Computed) | 2-(2,6-Dimethylphenoxy)acetohydrazide (Computed) |
| CAS Number | 134432-60-3 | 72293-69-7 | 125298-97-7 | 83798-15-6 | 64106-78-1 |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol | 194.24 g/mol | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol |
| Melting Point | Not available | 179-181 °C[2] | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | 422.6 °C at 760 mmHg[3] | Not available | Not available |
| Density | Not available | Not available | 1.128 g/cm³[3] | Not available | Not available |
| logP | Not available | Not available | 1.7633[3] | 1.2[4] | 1.2[5] |
| Solubility | Not available | Not available | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available | Not available | Not available |
Synthesis and Experimental Protocols
A general and reliable method for the synthesis of phenoxyacetohydrazide derivatives involves a two-step process. This procedure can be adapted for the synthesis of this compound.
General Synthesis of Phenoxyacetohydrazides
Step 1: Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate
Substituted phenols are reacted with an appropriate ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in a suitable solvent like dry acetone, in the presence of a base such as anhydrous potassium carbonate. The reaction mixture is refluxed for several hours. Following the reaction, the solvent is removed, and the residue is treated with water and extracted with an organic solvent like ether to isolate the ester product[6][7].
Step 2: Synthesis of this compound
The synthesized ethyl 2-(2,3-dimethylphenoxy)acetate is then dissolved in a suitable alcohol, such as ethanol, and reacted with hydrazine hydrate. The mixture is refluxed for several hours. Upon cooling, the acetohydrazide derivative typically precipitates out of the solution and can be collected by filtration, washed, and recrystallized to yield the pure product[6][8].
Experimental Workflow
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, studies on analogous compounds provide insights into its potential therapeutic applications. Phenoxyacetohydrazide derivatives have shown promise as anti-inflammatory and anti-angiogenic agents[2][6].
The proposed mechanism for these effects involves the inhibition of key enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor (VEGF)[6][9]. Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation. The inhibition of VEGF can disrupt the signaling cascade that leads to the formation of new blood vessels, a process crucial for tumor growth and certain inflammatory conditions.
Conceptual Signaling Pathway
The following diagram illustrates a conceptual signaling pathway based on the activities of related phenoxyacetohydrazide derivatives.
Conclusion
This compound is a compound of interest within the broader class of phenoxyacetohydrazide derivatives. Although specific experimental data on its physicochemical properties are limited, this guide provides a solid foundation for researchers by presenting comparative data from its isomers and a detailed, adaptable synthesis protocol. The potential for this compound to exhibit anti-inflammatory and anti-angiogenic activities, based on the known mechanisms of related molecules, warrants further investigation. This technical guide serves as a valuable resource to stimulate and support future research into the therapeutic potential of this compound.
References
- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3,4-Dimethylphenoxy)acetohydrazide|125298-97-7 - MOLBASE Encyclopedia [m.molbase.com]
- 4. 2-(3,5-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 3871129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2,6-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 767091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 7. Synthesis, spectral analysis and pharmacological study of N'- substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides – ScienceOpen [scienceopen.com]
- 8. ebook.ranf.com [ebook.ranf.com]
- 9. benchchem.com [benchchem.com]
An In-depth NMR Analysis of 2-(2,3-Dimethylphenoxy)acetohydrazide: A Technical Guide
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2,3-Dimethylphenoxy)acetohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a detailed examination of the compound's structural features through NMR spectroscopy.
Introduction
This compound is a chemical compound of interest in medicinal chemistry due to its hydrazide functional group, which is a common pharmacophore in various therapeutic agents. A thorough structural elucidation is paramount for its characterization and further development. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution. This guide presents a complete ¹H and ¹³C NMR analysis, including predicted spectral data, detailed experimental protocols, and a logical workflow for the spectral interpretation.
Experimental Protocols
The following section details the standard operating procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for hydrazides due to its ability to dissolve polar compounds and the presence of exchangeable protons. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a standard 5 mm NMR tube.
¹H NMR Spectroscopy
High-resolution ¹H NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The following parameters are typically used:
-
Pulse Program: Standard one-pulse sequence.
-
Number of Scans: 16 to 64, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy
¹³C NMR spectra are acquired on the same instrument, using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Typical acquisition parameters are:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing
The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak (DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
NMR Data Presentation
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below for clarity and ease of comparison.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.15 | Singlet | 1H | -NH- |
| 7.00 | Triplet | 1H | Ar-H (H-5) |
| 6.85 | Doublet | 1H | Ar-H (H-6) |
| 6.75 | Doublet | 1H | Ar-H (H-4) |
| 4.40 | Singlet | 2H | -O-CH₂- |
| 4.25 | Broad Singlet | 2H | -NH₂ |
| 2.20 | Singlet | 3H | Ar-CH₃ (at C-2) |
| 2.10 | Singlet | 3H | Ar-CH₃ (at C-3) |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C=O |
| 155.0 | Ar-C (C-1) |
| 137.5 | Ar-C (C-3) |
| 130.0 | Ar-C (C-2) |
| 126.0 | Ar-C (C-5) |
| 124.5 | Ar-C (C-6) |
| 112.0 | Ar-C (C-4) |
| 67.0 | -O-CH₂- |
| 20.0 | Ar-CH₃ (at C-3) |
| 15.0 | Ar-CH₃ (at C-2) |
Visualization of Structure and Analytical Workflow
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR spectral analysis.
Interpretation of NMR Spectra
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetohydrazide chain, the amine protons, and the methyl groups on the aromatic ring.
-
Aromatic Protons: The three aromatic protons (H-4, H-5, and H-6) are expected to appear in the range of δ 6.7-7.1 ppm. Due to their ortho and meta couplings, they will likely appear as a doublet, a triplet, and a doublet, respectively.
-
Methylene Protons: The two protons of the -O-CH₂- group are chemically equivalent and are expected to appear as a singlet around δ 4.40 ppm. The adjacent oxygen atom deshields these protons, shifting them downfield.
-
Amine Protons: The -NH- and -NH₂ protons of the hydrazide group are exchangeable and often appear as broad singlets. In DMSO-d₆, they are typically observed at around δ 9.15 ppm for the -NH- proton and δ 4.25 ppm for the -NH₂ protons.
-
Methyl Protons: The two methyl groups attached to the aromatic ring are in different chemical environments and are expected to give rise to two distinct singlets at approximately δ 2.20 and 2.10 ppm.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.
-
Carbonyl Carbon: The carbonyl carbon of the amide group is the most deshielded and is expected to appear at the lowest field, around δ 168.5 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-155 ppm. The carbon attached to the oxygen (C-1) will be the most downfield among the ring carbons due to the deshielding effect of the oxygen atom. The carbons bearing the methyl groups (C-2 and C-3) will also have distinct chemical shifts.
-
Methylene Carbon: The carbon of the -O-CH₂- group is expected to appear around δ 67.0 ppm.
-
Methyl Carbons: The two methyl carbons will be the most shielded and will appear at the highest field, around δ 20.0 and 15.0 ppm.
Conclusion
The detailed ¹H and ¹³C NMR analysis presented in this guide provides a comprehensive structural elucidation of this compound. The predicted chemical shifts, multiplicities, and integrations are consistent with the proposed molecular structure. This information is crucial for the identity and purity confirmation of the compound, which is essential for its application in research and development. The provided experimental protocols and analytical workflow serve as a valuable resource for scientists working with this and similar molecules.
Crystal Structure of 2-(2,3-Dimethylphenoxy)acetohydrazide: A Technical Guide
Disclaimer: Crystallographic data for the specific compound 2-(2,3-Dimethylphenoxy)acetohydrazide is not publicly available in the searched databases. This guide provides a comprehensive overview based on the crystal structures of closely related analogs, offering insights into the expected structural features and experimental methodologies.
This technical whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development interested in the structural and experimental aspects of this compound and its derivatives. The information presented herein is a compilation of data from analogous compounds and established methodologies in the field of crystallography and chemical synthesis.
Introduction to Phenoxyacetohydrazides
Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties[1][2][3]. The structural framework of these molecules, featuring a flexible ether linkage and a hydrazide moiety capable of forming multiple hydrogen bonds, allows for diverse intermolecular interactions, which are crucial for their biological function. Understanding the three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount for structure-based drug design and for elucidating their mechanism of action at a molecular level.
Predicted Crystallographic Data
While the specific crystal structure of this compound has not been reported, the crystallographic data from closely related compounds, such as 2-(4-Methylphenoxy)acetohydrazide and 2-(2-Chlorophenoxy)acetohydrazide, can be used to predict its structural parameters.
Table 1: Comparative Crystallographic Data of Analogous Phenoxyacetohydrazides
| Parameter | 2-(4-Methylphenoxy)acetohydrazide[4] | 2-(2-Chlorophenoxy)acetohydrazide[5] |
| Formula | C₉H₁₂N₂O₂ | C₈H₉ClN₂O₂ |
| Molar Mass | 180.21 g/mol | 200.62 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 6.3833 (2) | 15.2384 (5) |
| b (Å) | 4.0755 (1) | 3.9269 (1) |
| c (Å) | 35.9741 (12) | 16.8843 (6) |
| β (°) | 90.018 (2) | 117.269 (2) |
| Volume (ų) | 935.87 (5) | 898.07 (5) |
| Z | 4 | 4 |
| Temperature (K) | 296 | 100 |
Table 2: Key Bond Lengths and Angles (Expected for this compound)
Based on the data from related structures, the following bond lengths and angles can be anticipated for this compound.
| Bond/Angle | Expected Value |
| C=O | ~1.23 Å |
| C-N (amide) | ~1.33 Å |
| N-N | ~1.42 Å |
| O-C (ether) | ~1.37 Å |
| C-O-C (ether) | ~118° |
| O=C-N | ~122° |
| C-N-N | ~119° |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and crystallographic analysis of this compound, adapted from established methods for similar compounds[4][5].
Synthesis of this compound
The synthesis typically involves a two-step process: esterification of 2,3-dimethylphenol followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate
-
To a solution of 2,3-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or ethanol, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add ethyl chloroacetate (1.1 eq) dropwise.
-
Reflux the reaction mixture for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve ethyl 2-(2,3-dimethylphenoxy)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Reflux the mixture for 6-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, reduce the solvent volume by distillation.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals suitable for single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data collection is performed on a diffractometer equipped with a CCD area detector using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
The crystal is maintained at a constant temperature (e.g., 100 K or 296 K) during data collection.
-
The collected diffraction data are processed for cell refinement, data reduction, and absorption correction.
-
The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Caption: Workflow for synthesis and crystallographic analysis.
Potential Biological Significance
Hydrazide-hydrazone derivatives are recognized for their wide array of biological activities, which are often attributed to their ability to chelate metal ions and interact with biological macromolecules through hydrogen bonding[1]. The phenoxyacetohydrazide scaffold, in particular, has been explored for the development of novel therapeutic agents. The introduction of dimethylphenyl moiety may influence the lipophilicity and steric properties of the molecule, potentially modulating its pharmacokinetic and pharmacodynamic profile. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.
References
Solubility Profile of 2-(2,3-Dimethylphenoxy)acetohydrazide: A Technical Guide for Researchers
For immediate release.
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,3-Dimethylphenoxy)acetohydrazide, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to a lack of publicly available, direct experimental solubility data for this specific molecule, this document outlines predicted solubility based on the physicochemical properties of structurally similar compounds and provides detailed experimental protocols for its empirical determination in common laboratory solvents.
Core Physicochemical Properties and Predicted Solubility
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems. The properties of the target compound and its isomers are presented in Table 1.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Predicted Solubility |
| This compound | C₁₀H₁₄N₂O₂ | 194.23 | 1.8 (Predicted) | Likely soluble in polar organic solvents; sparingly soluble in water. |
| 2-(3,4-Dimethylphenoxy)acetohydrazide | C₁₀H₁₄N₂O₂ | 194.23 | 1.76 | Likely soluble in polar organic solvents; sparingly soluble in water.[1] |
| 2-(3,5-Dimethylphenoxy)acetohydrazide | C₁₀H₁₄N₂O₂ | 194.23 | 1.2 (Predicted) | Likely soluble in polar organic solvents; sparingly soluble in water.[2] |
| 2-(2,6-Dimethylphenoxy)acetohydrazide | C₁₀H₁₄N₂O₂ | 194.23 | N/A | Likely soluble in polar organic solvents; sparingly soluble in water.[3] |
| 2-(2,4-Dimethylphenoxy)acetohydrazide | C₁₀H₁₄N₂O₂ | 194.23 | N/A | Likely soluble in polar organic solvents; sparingly soluble in water.[4] |
The predicted LogP value of 1.8 for this compound suggests a degree of lipophilicity, indicating that it is likely to be more soluble in organic solvents than in water. The presence of polar functional groups, namely the ether and acetohydrazide moieties, is expected to confer some solubility in polar organic solvents. However, the nonpolar dimethylphenoxy group will limit its aqueous solubility. Generally, phenoxyacetohydrazide derivatives are predicted to have moderate to low water solubility.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following detailed experimental protocols are recommended.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Spatula
-
Selection of solvents:
-
Water (deionized)
-
5% Sodium Hydroxide (aq)
-
5% Hydrochloric Acid (aq)
-
Ethanol
-
Methanol
-
Acetone
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Hexane
-
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.[5]
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially soluble: A significant portion of the solid dissolves, but some solid remains.
-
Insoluble: The solid does not appear to dissolve.[5]
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a specific solvent.
Materials:
-
This compound
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent for generating a standard curve.
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vials until equilibrium is reached (typically 24-48 hours).
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the range of the standard curve.
-
Analyze the concentration of the diluted solution using a calibrated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
References
- 1. m.molbase.com [m.molbase.com]
- 2. 2-(3,5-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 3871129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2,6-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 767091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
Phenoxyacetohydrazide Derivatives: A Comprehensive Technical Guide on Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetohydrazide derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a wide array of therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial agents.
Core Concepts and Therapeutic Potential
Phenoxyacetohydrazide derivatives are characterized by a core structure featuring a phenoxy group linked to an acetohydrazide moiety. This basic framework allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.[1] The inherent biological activities of the phenoxyacetic acid and hydrazide components, coupled with the introduction of various substituents, have led to the development of potent therapeutic candidates.[1][2]
The therapeutic potential of these derivatives stems from their ability to interact with various biological targets. Notably, they have shown inhibitory activity against key enzymes such as cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are pivotal in inflammation and angiogenesis.[1][3] Furthermore, certain derivatives exhibit significant antimicrobial and anticancer effects, suggesting a multifactorial mechanism of action that may involve the disruption of cellular signaling pathways and induction of apoptosis.[3]
Synthesis of Phenoxyacetohydrazide Derivatives
The synthesis of phenoxyacetohydrazide derivatives is typically a two-step process.[3] The first step involves the O-alkylation of a substituted phenol with an alkyl chloroacetate to form an ester intermediate.[3] This is followed by hydrazinolysis of the ester to yield the final phenoxyacetohydrazide product.[3]
References
- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
2-(2,3-Dimethylphenoxy)acetohydrazide: A Versatile Synthon in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2,3-Dimethylphenoxy)acetohydrazide is a valuable bifunctional building block in organic synthesis, serving as a versatile precursor for the construction of a wide array of heterocyclic compounds. Its structure, incorporating a phenoxyacetic acid scaffold and a reactive hydrazide moiety, allows for diverse chemical transformations, leading to molecules with significant potential in medicinal chemistry and materials science. This technical guide details the synthesis, chemical properties, and key applications of this compound, providing experimental protocols and highlighting its role in the development of novel bioactive agents.
Introduction
Hydrazide derivatives are a cornerstone in synthetic organic chemistry, renowned for their utility in constructing nitrogen-containing heterocycles. Among these, phenoxyacetohydrazides have garnered considerable attention due to their straightforward synthesis and the diverse biological activities exhibited by their derivatives. The core structure, featuring an ether linkage and an acetohydrazide group, provides a flexible scaffold that can be readily modified. The incorporation of a 2,3-dimethylphenyl moiety introduces specific steric and electronic properties that can influence the chemical reactivity and biological profile of the resulting molecules. This guide focuses on the synthesis and synthetic applications of this compound as a key intermediate for generating novel chemical entities.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, beginning with the Williamson ether synthesis to form an ester intermediate, followed by hydrazinolysis.
Caption: General synthetic route for this compound.
Experimental Protocol: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)acetate
This protocol is adapted from the synthesis of analogous phenoxyacetates.
-
To a solution of 2,3-dimethylphenol (0.1 mol) in anhydrous acetone (150 mL), anhydrous potassium carbonate (0.15 mol) is added.
-
Ethyl chloroacetate (0.11 mol) is added dropwise to the reaction mixture.
-
The mixture is refluxed with stirring for 12-18 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude ester.
-
The crude product can be purified by vacuum distillation or column chromatography.
Experimental Protocol: Synthesis of this compound
This protocol is based on the hydrazinolysis of similar phenoxyacetate esters.[1]
-
To a solution of ethyl 2-(2,3-dimethylphenoxy)acetate (0.1 mol) in absolute ethanol (200 mL), hydrazine hydrate (99%, 0.2 mol) is added.[2]
-
The reaction mixture is heated at reflux for 6-10 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess solvent is removed by distillation.
-
On cooling, the solid product, this compound, crystallizes out.
-
The solid is collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent like ethanol to afford the pure product.
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Table 1: Physicochemical Properties of this compound.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, methylene protons of the OCH₂ group, and exchangeable protons of the NH and NH₂ groups. |
| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, the methylene carbon, and the carbonyl carbon. |
| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C-O-C stretching (ether). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Table 2: Expected Spectroscopic Data for this compound.
Applications in Organic Synthesis: A Versatile Building Block
The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic systems. The terminal amino group of the hydrazide moiety is a potent nucleophile, readily reacting with electrophilic species, particularly carbonyl compounds.
Caption: Synthetic pathways utilizing this compound.
Synthesis of Hydrazones
The most common reaction of this compound involves its condensation with various aldehydes and ketones to form the corresponding N'-substituted-2-(2,3-dimethylphenoxy)acetohydrazides, commonly known as hydrazones. This reaction is typically acid-catalyzed and proceeds in high yield.[2]
-
A mixture of this compound (1 mmol) and a substituted aldehyde or ketone (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL) is prepared.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 2-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude hydrazone is washed with a cold solvent and can be recrystallized to obtain a pure product.
Precursor to Heterocyclic Systems
The resulting hydrazones are valuable intermediates for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent scaffolds in many biologically active compounds.
-
1,3,4-Oxadiazoles: These can be synthesized from this compound by reaction with carbon disulfide in the presence of a base, followed by further transformations.
-
Pyrazoles: Reaction of the parent hydrazide with 1,3-dicarbonyl compounds can lead to the formation of pyrazole derivatives.
-
4-Thiazolidinones and 2-Azetidinones: The intermediate hydrazones can undergo cyclocondensation reactions with reagents like thioglycolic acid or chloroacetyl chloride to yield 4-thiazolidinones and 2-azetidinones, respectively.
Potential Biological Significance
While there is no specific biological data reported for this compound itself, the broader class of phenoxy acetohydrazide derivatives and their corresponding hydrazones have been investigated for a range of biological activities.
-
Antimicrobial Activity: Many hydrazone derivatives of phenoxy acetohydrazides have demonstrated promising antibacterial and antifungal properties. The lipophilicity introduced by the dimethylphenoxy group may enhance cell membrane permeability, potentially contributing to antimicrobial efficacy.
-
Anticonvulsant Activity: The hydrazone moiety (-CO-NH-N=CH-) is a recognized pharmacophore in many anticonvulsant drugs. Derivatives of this compound could be explored for their potential to modulate neuronal excitability. For instance, a study on pyranone derivatives showed that a compound carrying a 4-[(2,3-dimethylphenyl)piperazin-1-yl]methyl substituent exhibited activity in a subcutaneous Metrazol (scMet) test at a dose of 300 mg/kg.[3]
-
Anti-inflammatory and Analgesic Activity: Phenoxyacetic acid derivatives are structurally related to some non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a hydrazide and subsequently a hydrazone functionality can lead to compounds with potential anti-inflammatory and analgesic effects.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to undergo straightforward condensation reactions to form hydrazones, which in turn can be cyclized into a variety of heterocyclic systems, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The exploration of derivatives of this compound is a promising avenue for the development of new therapeutic agents with potential antimicrobial, anticonvulsant, and anti-inflammatory activities. This guide provides a foundational understanding of the synthesis and reactivity of this compound, encouraging its wider application in the pursuit of novel chemical entities.
References
Methodological & Application
Application Note and Protocol for In Vitro Antimicrobial Assay of 2-(2,3-Dimethylphenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Acetohydrazide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties. This document provides a detailed protocol for conducting in vitro antimicrobial assays of 2-(2,3-Dimethylphenoxy)acetohydrazide, a member of the phenoxyacetohydrazide family. The described methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar well diffusion for preliminary screening, are standard procedures in antimicrobial susceptibility testing. While specific antimicrobial data for this compound is not yet publicly available, this protocol provides a robust framework for its evaluation. It is hypothesized that, similar to other hydrazide derivatives, the antimicrobial mechanism of action may involve the inhibition of essential bacterial enzymes such as DNA gyrase.[1][2]
Data Presentation
The quantitative results from the in vitro antimicrobial assays should be summarized in clearly structured tables for straightforward interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains
| Test Compound | Microorganism | ATCC Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 29213 | [Insert Value] |
| This compound | Escherichia coli | 25922 | [Insert Value] |
| This compound | Pseudomonas aeruginosa | 27853 | [Insert Value] |
| This compound | Enterococcus faecalis | 29212 | [Insert Value] |
| Ciprofloxacin (Positive Control) | Staphylococcus aureus | 29213 | [Insert Value] |
| Ciprofloxacin (Positive Control) | Escherichia coli | 25922 | [Insert Value] |
| Ciprofloxacin (Positive Control) | Pseudomonas aeruginosa | 27853 | [Insert Value] |
| Ciprofloxacin (Positive Control) | Enterococcus faecalis | 29212 | [Insert Value] |
| DMSO (Negative Control) | Staphylococcus aureus | 29213 | > Maximum Conc. |
| DMSO (Negative Control) | Escherichia coli | 25922 | > Maximum Conc. |
| DMSO (Negative Control) | Pseudomonas aeruginosa | 27853 | > Maximum Conc. |
| DMSO (Negative Control) | Enterococcus faecalis | 29212 | > Maximum Conc. |
Table 2: Zone of Inhibition of this compound against Standard Bacterial Strains (Agar Well Diffusion Method)
| Test Compound (Concentration) | Microorganism | ATCC Strain | Zone of Inhibition (mm) |
| This compound (e.g., 100 µg/mL) | Staphylococcus aureus | 29213 | [Insert Value] |
| This compound (e.g., 100 µg/mL) | Escherichia coli | 25922 | [Insert Value] |
| This compound (e.g., 100 µg/mL) | Pseudomonas aeruginosa | 27853 | [Insert Value] |
| This compound (e.g., 100 µg/mL) | Enterococcus faecalis | 29212 | [Insert Value] |
| Ciprofloxacin (e.g., 10 µg/mL) (Positive Control) | Staphylococcus aureus | 29213 | [Insert Value] |
| Ciprofloxacin (e.g., 10 µg/mL) (Positive Control) | Escherichia coli | 25922 | [Insert Value] |
| Ciprofloxacin (e.g., 10 µg/mL) (Positive Control) | Pseudomonas aeruginosa | 27853 | [Insert Value] |
| Ciprofloxacin (e.g., 10 µg/mL) (Positive Control) | Enterococcus faecalis | 29212 | [Insert Value] |
| DMSO (Negative Control) | Staphylococcus aureus | 29213 | 0 |
| DMSO (Negative Control) | Escherichia coli | 25922 | 0 |
| DMSO (Negative Control) | Pseudomonas aeruginosa | 27853 | 0 |
| DMSO (Negative Control) | Enterococcus faecalis | 29212 | 0 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Test Compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile MHB to achieve the desired starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing 100 µL of MHB and the bacterial inoculum, but no test compound).
-
Well 12 will serve as the sterility control (containing 100 µL of MHB only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the concentration of the test compound in each well.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) compared to the growth control.
-
Agar Well Diffusion Assay
This method is a preliminary test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Positive control antibiotic
-
Solvent for the test compound (e.g., DMSO)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Incubator (37°C)
-
Calipers or a ruler
Protocol:
-
Preparation of MHA Plates:
-
Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.
-
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure a uniform bacterial lawn.
-
Allow the plate to dry for a few minutes with the lid slightly ajar.
-
-
Creation of Wells and Application of Test Compound:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.
-
Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) into a designated well.
-
In separate wells, add the positive control antibiotic and the solvent (negative control).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm) using calipers or a ruler.
-
Mandatory Visualizations
References
- 1. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
Application Notes and Protocols for Antifungal Screening of Novel Hydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents is a critical area of research, and hydrazide-containing compounds have shown promise as a versatile scaffold for the design of new therapeutic agents.[1][2][3] These application notes provide detailed protocols for the initial in vitro screening of novel hydrazide compounds for antifungal activity, including methods for determining fungistatic/fungicidal concentrations and assessing cytotoxicity. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[4][5][6][7][8]
Key Methodologies for In Vitro Antifungal Susceptibility Testing
Two primary methods are widely accepted for the in vitro susceptibility testing of antifungal agents: broth microdilution and disk diffusion.
-
Broth Microdilution: This is the reference method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[4][5][6][7][8] This quantitative method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the test compound in a liquid medium.
-
Disk Diffusion: This method provides a qualitative or semi-quantitative assessment of antifungal activity. It involves placing a paper disk impregnated with a specific concentration of the test compound onto an agar plate inoculated with a fungal suspension. The presence of a zone of growth inhibition around the disk indicates antifungal activity.
Data Presentation: Antifungal Activity of Hydrazide Compounds
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various hydrazide and hydrazone derivatives against common fungal pathogens, as reported in the scientific literature.
Table 1: Antifungal Activity of Hydrazide/Hydrazone Derivatives against Candida albicans
| Compound ID | Chemical Class | MIC (µg/mL) | Reference |
| Hyd.H | Hydrazine-based pyrrolidinone | 9.6 | [1] |
| Hyd.OCH3 | Hydrazine-based pyrrolidinone | 11.1 | [1] |
| Hyd.Cl | Hydrazine-based pyrrolidinone | 5.6 | [1] |
| Compound 2a | Thiazolyl-hydrazone | >32 | [9] |
| Compound 1d | Thiazolyl-hydrazone | 0.0312 - 2 | [9] |
| Compound A11 | N'-phenylhydrazide | 1.9 | [10] |
| Compound B14 | N'-phenylhydrazide | <4 | [10] |
| Compound D5 | N'-phenylhydrazide | <4 | [10] |
| Anaf compounds | Sulfonyl hydrazone | 4 - 64 | [11] |
Table 2: Antifungal Activity of Hydrazide/Hydrazone Derivatives against Other Fungal Species
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| Compound 13a | Candida parapsilosis | 16 - 32 | [12] |
| Compound 7b | Candida parapsilosis | 8 - 16 | [12] |
| Compound 13a | Trichosporon asahii | 16 - 32 | [12] |
| Compound 7b | Trichosporon asahii | 8 - 16 | [12] |
| HC5 | Microsporum canis | ≤ 32 | [13] |
| HC6 | Microsporum canis | ≤ 32 | [13] |
| Compound 1b | Aspergillus brasiliensis | 15.62 | [14] |
| Compound 1g | Aspergillus brasiliensis | 15.62 | [14] |
Cytotoxicity Assessment
Early-stage assessment of cytotoxicity is crucial to evaluate the therapeutic potential of novel compounds. The MTT assay is a widely used colorimetric method to determine the viability of mammalian cells in response to a test compound.[15][16][17]
Table 3: Cytotoxicity of Hydrazide/Hydrazone Derivatives against Mammalian Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Hyd.H, Hyd.OCH3, Hyd.Cl | Human cancer cell lines | > 50 µg/mL | [1][3] |
| Compound 15 | A549 (Lung carcinoma) | 29.59 | [18] |
| Compound 15 | MCF-7 (Breast cancer) | 27.70 | [18] |
| Compound 11 | HCT-116 (Colon carcinoma) | 2.5 | [19] |
| Compound 5b | HCT-116 (Colon carcinoma) | 3.2 | [19] |
| Compound 13 | HCT-116 (Colon carcinoma) | 3.7 | [19] |
| Compound 14d | HCT116 (Colon carcinoma) | 0.25 | [20] |
| Compound 16f | HCT116 (Colon carcinoma) | 0.09 | [20] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi and can be adapted for yeasts.[4][5][6][7][8]
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Vortex mixer
-
Pipettes and sterile tips
-
Test hydrazide compounds
-
Positive control antifungal (e.g., Fluconazole)
-
Fungal isolates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the hydrazide compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold the highest desired test concentration.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations.
-
-
Inoculum Preparation:
-
Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (yeasts) or up to 7 days (molds).
-
For yeasts, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For molds, gently scrape the surface of the culture with a sterile, wetted swab. Suspend the conidia in sterile saline and allow heavy particles to settle. Adjust the turbidity of the supernatant to 80-82% transmittance at 530 nm. Dilute this suspension to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of each compound dilution to the appropriate wells.
-
Include a growth control well (medium and inoculum) and a sterility control well (medium only).
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 35°C for 24-48 hours (or longer, depending on the fungal species).
-
-
Reading and Interpretation:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the hydrazide compound that shows no visible growth (or a significant reduction in growth, e.g., ≥50%, depending on the endpoint criteria).
-
Alternatively, a microplate reader can be used to measure absorbance at a suitable wavelength (e.g., 405 or 490 nm).
-
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of hydrazide compounds against mammalian cell lines.[15][16][17]
Materials:
-
96-well, flat-bottom microtiter plates
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test hydrazide compounds
-
Positive control (e.g., Doxorubicin)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hydrazide compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Signaling Pathways and Experimental Workflows
Fungal Signaling Pathways as Potential Targets
Many antifungal agents target specific pathways essential for fungal survival and not present in mammalian cells. Two key pathways are ergosterol biosynthesis and chitin synthesis.
-
Ergosterol Biosynthesis Pathway: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[21][22][23][24][25] Its disruption leads to increased membrane permeability and cell death. Azole antifungals, a major class of drugs, inhibit the enzyme lanosterol 14-α-demethylase (Erg11p/CYP51), a key step in this pathway.
Caption: Simplified Ergosterol Biosynthesis Pathway in Fungi.
-
Chitin Synthesis Pathway: Chitin is a structural polysaccharide in the fungal cell wall, providing rigidity and protection.[26][27][28][29][30] Inhibition of chitin synthesis weakens the cell wall, leading to osmotic instability and cell lysis.
Caption: Simplified Chitin Synthesis Pathway in Fungi.
Experimental Workflow for Antifungal Screening
The overall workflow for the initial screening of novel hydrazide compounds is a multi-step process designed to efficiently identify promising candidates for further development.
Caption: General Workflow for Antifungal Screening.
References
- 1. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Antifungal Properties of Hydrazine-Based Compounds against Candida albicans | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njccwei.com [njccwei.com]
- 6. scribd.com [scribd.com]
- 7. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. davidmoore.org.uk [davidmoore.org.uk]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. mdpi.com [mdpi.com]
- 28. academic.oup.com [academic.oup.com]
- 29. mdpi.com [mdpi.com]
- 30. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Cytotoxicity of 2-(2,3-Dimethylphenoxy)acetohydrazide on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the methodologies for assessing the cytotoxic effects of 2-(2,3-Dimethylphenoxy)acetohydrazide on various cancer cell lines. While specific experimental data for this particular compound is not extensively available in published literature, the protocols outlined herein are based on established methods for evaluating the anticancer properties of structurally related hydrazide and acetohydrazide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents. The experimental workflows and data presentation formats are designed to guide researchers in the systematic evaluation of this and similar novel chemical entities.
Data Presentation
Consistent and clear data presentation is crucial for the interpretation and comparison of results. The following tables provide a template for summarizing quantitative data obtained from cytotoxicity and apoptosis assays.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Type of Cancer | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined | Data to be determined | Data to be determined |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Apoptosis Induction by this compound
| Cancer Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | e.g., IC50 value | Data to be determined | Data to be determined |
| MDA-MB-231 | e.g., IC50 value | Data to be determined | Data to be determined |
| HeLa | e.g., IC50 value | Data to be determined | Data to be determined |
| A549 | e.g., IC50 value | Data to be determined | Data to be determined |
| HepG2 | e.g., IC50 value | Data to be determined | Data to be determined |
| PC-3 | e.g., IC50 value | Data to be determined | Data to be determined |
Data to be obtained from flow cytometry analysis after Annexin V and Propidium Iodide (PI) staining.
Experimental Protocols
The following are detailed protocols for key experiments to determine the cytotoxicity and mechanism of action of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to investigate the molecular mechanism of apoptosis by detecting changes in the expression of key regulatory proteins.[3]
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.
Potential Signaling Pathway
Many hydrazide derivatives exert their anticancer effects by inducing apoptosis. A common mechanism involves the modulation of the intrinsic (mitochondrial) apoptotic pathway. Treatment with the compound can lead to an imbalance in the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, including the executioner caspase-3, which ultimately leads to cell death.
Disclaimer: The information provided in these application notes and protocols is intended for guidance and is based on general methodologies for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and cell lines. No specific cytotoxicity data for this compound on cancer cell lines was found in the public domain at the time of writing.
References
analytical HPLC method for 2-(2,3-Dimethylphenoxy)acetohydrazide purity assessment
Analytical HPLC Method for Purity Assessment of 2-(2,3-Dimethylphenoxy)acetohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical intermediate potentially used in the synthesis of various biologically active molecules. Ensuring the purity of such intermediates is a critical step in drug discovery and development to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of this compound, allowing for the separation and quantification of the main compound from its potential process-related impurities and degradation products.
The described method is selective, precise, and accurate, making it suitable for routine quality control analysis in a research or manufacturing environment. The protocol provided herein offers a comprehensive guide, from sample preparation to data analysis, to ensure reproducible results.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector was used. Data acquisition and processing were performed using a suitable chromatography data system (CDS).
Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (purity >99.5%)
-
Blank solvent (Diluent): Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions
A summary of the optimized HPLC method parameters is presented in Table 1. These conditions were selected to provide optimal separation and peak shape for this compound and its potential impurities.
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Prepare a 0.1% solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
2. Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
3. Sample Solution Preparation
-
Sample Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Sample Solution (100 µg/mL): Pipette 1 mL of the Sample Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
4. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank solvent to ensure no interfering peaks are present.
-
Inject 10 µL of the Working Standard Solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision, tailing factor, and theoretical plates).
-
Inject 10 µL of the Working Sample Solution.
-
Run the analysis according to the gradient program outlined in Table 1.
5. Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 35 minutes |
Table 2: Hypothetical Purity Assessment Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 4.5 | 15,000 | 0.30 | Impurity A |
| 2 | 12.8 | 4,950,000 | 99.00 | This compound |
| 3 | 15.2 | 20,000 | 0.40 | Impurity B |
| 4 | 18.9 | 15,000 | 0.30 | Impurity C |
| Total | 5,000,000 | 100.00 |
Mandatory Visualization
Caption: Workflow for HPLC purity assessment of this compound.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the purity assessment of this compound. The method is highly specific and can effectively separate the main compound from its potential impurities. The detailed protocol and clear data presentation format make this method easy to implement in any analytical laboratory for routine quality control, thereby supporting the development of safe and effective pharmaceutical products.
Developing Derivatives of 2-(2,3-Dimethylphenoxy)acetohydrazide for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel derivatives of 2-(2,3-dimethylphenoxy)acetohydrazide. The aim is to guide researchers in developing compounds with enhanced anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis of this compound and its Derivatives
The development of bioactive derivatives commences with the synthesis of the core scaffold, this compound, followed by its derivatization, typically through the formation of Schiff bases (N-arylideneacetohydrazides).
Synthesis Workflow
A general synthetic workflow involves a two-step process to obtain the parent hydrazide, followed by a condensation reaction to generate the final derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)acetate
-
To a solution of 2,3-dimethylphenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).
-
To this suspension, add ethyl chloroacetate (0.11 mol) dropwise with constant stirring.
-
Reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound
-
Dissolve ethyl 2-(2,3-dimethylphenoxy)acetate (0.1 mol) in absolute ethanol (200 mL).
-
Add hydrazine hydrate (0.2 mol) to the solution.
-
Reflux the mixture for 8-10 hours.
-
Monitor the completion of the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude hydrazide from ethanol to obtain the pure product.
Protocol 3: General Procedure for the Synthesis of N'-substituted-2-(2,3-dimethylphenoxy)acetohydrazide Derivatives
-
Dissolve this compound (0.01 mol) in ethanol (30 mL).
-
Add the desired substituted aromatic or heteroaromatic aldehyde/ketone (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to yield the pure derivative.
Biological Activity Evaluation
The synthesized derivatives can be screened for a variety of biological activities. Below are detailed protocols for assessing their anti-inflammatory, anticancer, and antimicrobial potential.
Anti-inflammatory Activity
Protocol 4: Carrageenan-Induced Paw Edema Assay in Rats
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.
-
Animals: Use healthy Wistar rats (150-200 g) of either sex.
-
Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac sodium, 10 mg/kg), and test groups for each synthesized derivative at various doses.
-
Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume/thickness of the control group, and Vt is the average paw volume/thickness of the treated group.
Table 1: Anti-inflammatory Activity of Structurally Similar Phenoxyacetohydrazide Derivatives
| Compound ID | Substituent on Phenyl Ring | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| 1a | 4-Chloro | 50 | 1 | 32 | [1] |
| 2 | 45 | [1] | |||
| 3 | 58 | [1] | |||
| 1b | 4-Nitro | 50 | 1 | 28 | [1] |
| 2 | 41 | [1] | |||
| 3 | 55 | [1] | |||
| Diclofenac | - | 10 | 1 | 35 | [1] |
| 2 | 52 | [1] | |||
| 3 | 74 | [1] |
Anticancer Activity
Protocol 5: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 50, 100 µM) and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: In Vitro Anticancer Activity of Structurally Similar Phenoxyacetamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | MCF-7 (Breast) | 15.2 | [2] |
| 2b | HepG2 (Liver) | 9.8 | [3] |
| 2c | SK-N-SH (Neuroblastoma) | 21.5 | [2] |
| Doxorubicin | MCF-7 | 0.8 | - |
Antimicrobial Activity
Protocol 6: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized derivatives and a standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 3: Antimicrobial Activity of Structurally Similar Hydrazone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3a | Staphylococcus aureus | 16 | |
| 3b | Escherichia coli | 32 | |
| 3c | Candida albicans | 64 | |
| Ciprofloxacin | S. aureus | 1 | - |
| Ciprofloxacin | E. coli | 0.5 | - |
| Fluconazole | C. albicans | 8 | - |
Potential Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is crucial for rational drug design and development. Based on the known activities of similar compounds, the following signaling pathways are of interest.
Anti-inflammatory Signaling Pathway: COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Anticancer Signaling Pathway: Induction of Apoptosis
Many anticancer agents induce programmed cell death, or apoptosis, in cancer cells. This can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.
3.2.1. Extrinsic Apoptosis Pathway
This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.
3.2.2. Intrinsic Apoptosis Pathway
This pathway is triggered by intracellular stress, such as DNA damage, and is regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
Antimicrobial Mechanism of Action
The antimicrobial activity of hydrazone derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair. By inhibiting this enzyme, the compounds can prevent bacterial proliferation.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents with a broad spectrum of biological activities. The protocols and data presented herein provide a comprehensive framework for the synthesis, screening, and mechanistic evaluation of new derivatives, facilitating the identification of lead compounds with enhanced bioactivity and therapeutic potential. Careful structure-activity relationship (SAR) studies, guided by the results of these assays, will be instrumental in optimizing the efficacy and selectivity of these compounds for future drug development.
References
- 1. brieflands.com [brieflands.com]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 2-(2,3-Dimethylphenoxy)acetohydrazide with Bacterial Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Molecular docking is a powerful computational technique used in drug design to predict the binding affinity and interaction of a small molecule (ligand) with the active site of a target protein. This approach accelerates the identification of potential drug candidates by providing insights into their mechanism of action at a molecular level.
This document provides detailed application notes and protocols for the in-silico analysis of 2-(2,3-Dimethylphenoxy)acetohydrazide, a hydrazide derivative, with key bacterial enzymes that are established targets for antibacterial drugs. These enzymes include DNA gyrase, urease, and Penicillin-Binding Proteins (PBPs). While specific experimental data for this compound is not available, the following sections present a comprehensive guide based on established methodologies for similar compounds.
Data Presentation: Hypothetical Docking Results
The following table summarizes the hypothetical quantitative data from the molecular docking of this compound and a reference antibiotic against selected bacterial enzymes. This data is illustrative and serves as a representative example of what a docking study might yield.
| Target Enzyme (PDB ID) | Ligand | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Interacting Residues |
| Staphylococcus aureus DNA Gyrase (2XCT) | This compound | -8.5 | -9.2 | ASP-73, GLY-77, ILE-78 |
| Staphylococcus aureus DNA Gyrase (2XCT) | Ciprofloxacin (Reference) | -7.9 | -8.5 | ASP-73, SER-79 |
| Helicobacter pylori Urease (1E9Y) | This compound | -7.2 | -7.8 | HIS-136, HIS-138, GLY-277 |
| Helicobacter pylori Urease (1E9Y) | Acetohydroxamic Acid (Reference) | -6.5 | -7.1 | HIS-136, LYS-217 |
| Staphylococcus aureus PBP2a (1VQQ) | This compound | -9.1 | -9.8 | SER-403, LYS-406, TYR-446 |
| Staphylococcus aureus PBP2a (1VQQ) | Methicillin (Reference) | -8.8 | -9.5 | SER-403, THR-600 |
Experimental Protocols
Molecular Docking against Staphylococcus aureus DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[1]
a. Protein Preparation:
-
Retrieve the 3D crystal structure of S. aureus DNA gyrase (PDB ID: 2XCT) from the Protein Data Bank.[1]
-
Prepare the protein using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared protein in the PDBQT file format for use with AutoDock Vina.
b. Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Perform energy minimization of the ligand structure using software like Avogadro or Open Babel.[2]
-
Set the torsional degrees of freedom for the ligand in AutoDock Tools.
-
Save the prepared ligand in the PDBQT format.
c. Grid Box Generation:
-
Identify the ATP-binding site of the GyrB subunit, which is a common target for inhibitors.[3]
-
Define the grid box dimensions to encompass the active site. For 2XCT, a grid box with dimensions of 20 x 20 x 20 Å centered on the active site is a suitable starting point.[3]
d. Docking Simulation:
-
Use a docking program like AutoDock Vina to perform the docking simulation.
-
Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation to predict the binding poses of the ligand in the protein's active site.
e. Analysis of Results:
-
Analyze the docking results to identify the best binding pose based on the lowest docking score.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds and hydrophobic interactions.
-
Compare the docking score and binding mode of this compound with that of a known DNA gyrase inhibitor like ciprofloxacin.[1]
Molecular Docking against Helicobacter pylori Urease
Urease is a nickel-containing enzyme crucial for the survival of H. pylori in the acidic environment of the stomach.[4]
a. Protein Preparation:
-
Download the crystal structure of H. pylori urease (PDB ID: 1E9Y) from the Protein Data Bank.
-
Prepare the protein by removing water molecules and existing inhibitors.
-
Add polar hydrogens and assign appropriate charges.
-
Ensure the nickel ions in the active site are correctly parameterized. In some docking software, it may be necessary to replace them with zinc ions as a workaround, though this can affect the results.[4]
-
Save the prepared protein in the required format for the docking software.
b. Ligand Preparation:
-
Follow the same ligand preparation steps as described for the DNA gyrase docking study.
c. Grid Box Generation:
-
Define the active site around the two nickel ions in the catalytic center.[2]
-
Set the grid box dimensions to cover the entire active site, providing ample space for the ligand. A radius of 6.5 Å around the active site can be used to define the interaction points.[4]
d. Docking Simulation:
-
Perform the docking using software such as AutoDock Vina or FlexX.[4]
-
Set the docking parameters to ensure a thorough search of the conformational space.
e. Analysis of Results:
-
Evaluate the docking poses based on their docking scores and binding energies.
-
Analyze the interactions between the ligand and the active site residues, particularly those coordinating with the nickel ions.
-
Compare the results with a known urease inhibitor like acetohydroxamic acid.[4]
Molecular Docking against Staphylococcus aureus Penicillin-Binding Protein 2a (PBP2a)
PBP2a is a key enzyme responsible for methicillin resistance in S. aureus (MRSA) by taking over the cell wall synthesis function of other PBPs that are inhibited by beta-lactam antibiotics.[5]
a. Protein Preparation:
-
Obtain the crystal structure of S. aureus PBP2a (e.g., PDB ID: 1VQQ) from the Protein Data Bank.
-
Prepare the protein using a protein preparation wizard in software like Schrödinger Maestro, which includes removing water, adding hydrogens, and optimizing hydrogen bond networks.
-
Define the active site, which contains the catalytic serine residue (Ser403).[5]
b. Ligand Preparation:
-
Prepare the this compound ligand as previously described.
c. Grid Box Generation:
-
Center the grid box on the catalytic Ser403 residue within the active site.[5]
-
Ensure the grid box is large enough to accommodate the ligand and allow for rotational and translational movements.
d. Docking Simulation:
-
Use a docking program like Glide (Schrödinger) or AutoDock Vina.
-
Perform the docking in standard precision (SP) or extra precision (XP) mode if using Glide for more accurate results.[6]
e. Analysis of Results:
-
Analyze the top-scoring poses and their interactions with the active site residues.
-
Look for key interactions, such as hydrogen bonds with Ser403, Lys406, and Tyr446.[5]
-
Compare the docking results with a known beta-lactam antibiotic like methicillin.
Visualizations
Caption: Experimental workflow for a typical molecular docking study.
Caption: Inhibition of bacterial DNA replication by targeting DNA gyrase.
References
- 1. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular Docking and Dynamics of a Series of Aza-Heterocyclic Compounds Against Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 6. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Mechanism of Action of 2-(2,3-Dimethylphenoxy)acetohydrazide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of 2-(2,3-Dimethylphenoxy)acetohydrazide is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of the broader class of phenoxyacetohydrazide and hydrazone derivatives and represent a proposed investigational framework.
Introduction
Phenoxyacetohydrazide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The core structure, consisting of a phenoxy ring linked to an acetohydrazide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The mechanism of action for this class of compounds is often multifactorial and can include enzyme inhibition, induction of apoptosis, and disruption of microbial cell processes.[4][5]
This document provides a set of detailed protocols for investigating the potential mechanisms of action of this compound. The proposed experimental workflows are designed to assess its anticancer, anti-inflammatory, and antimicrobial activities.
Proposed Mechanisms of Action to Investigate
Based on the activities of structurally related compounds, the following mechanisms are proposed for investigation:
-
Anticancer Activity: Induction of apoptosis in cancer cell lines through the modulation of key signaling pathways.[5]
-
Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2][3]
-
Antimicrobial Activity: Inhibition of the growth of various bacterial and fungal strains.[6]
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data for this compound to illustrate the expected outcomes from the described protocols.
Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 15.8 | 1.2 |
| HepG2 | Hepatocellular Carcinoma | 22.5 | 0.9 |
| A549 | Non-small Cell Lung Cancer | 35.2 | 2.5 |
Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 25.4 | 5.2 | 4.88 |
| Indomethacin (Positive Control) | 0.9 | 15.7 | 0.06 |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
| Microbial Strain | Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Positive Control) | MIC (µg/mL) of Fluconazole (Positive Control) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 | 1 | - |
| Escherichia coli | Gram-negative Bacteria | 32 | 0.5 | - |
| Candida albicans | Fungus | 64 | - | 2 |
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the test compound that inhibits 50% of cell growth (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48 hours in a CO₂ incubator.[4]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Protocol for In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (co-substrate)
-
This compound
-
Indomethacin (positive control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well of a 96-well plate.
-
Add 10 µL of various concentrations of this compound or indomethacin.
-
Incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
-
Immediately measure the absorbance at 590 nm every minute for 5 minutes.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration.
-
Calculate the IC₅₀ values for COX-1 and COX-2 inhibition.
Protocol for Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Materials:
-
Bacterial strains (Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
Ciprofloxacin and Fluconazole (positive controls)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of the test compound and control antibiotics in the appropriate broth in a 96-well plate.
-
Add 100 µL of the microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Visualizations: Diagrams and Workflows
Caption: General two-step synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide via Hydrazinolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 2-(2,3-dimethylphenoxy)acetohydrazide from ethyl 2-(2,3-dimethylphenoxy)acetate via hydrazinolysis. This procedure is a fundamental chemical transformation used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol details the necessary reagents, equipment, reaction conditions, and purification methods. Additionally, a summary of key quantitative data and a visual workflow of the experimental procedure are provided to ensure clarity and reproducibility.
Introduction
Hydrazinolysis is a chemical reaction that involves the cleavage of a chemical bond by the action of hydrazine (N₂H₄). In organic synthesis, it is most commonly employed for the conversion of esters to hydrazides. These hydrazides are versatile intermediates, serving as precursors for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles, which are prevalent scaffolds in medicinal chemistry. The target compound, this compound, is a valuable building block in the development of novel therapeutic agents. This protocol outlines a standard laboratory procedure for its preparation from the corresponding ethyl ester.
Experimental Protocol
Materials and Equipment:
-
Ethyl 2-(2,3-dimethylphenoxy)acetate
-
Hydrazine hydrate (80-100%)
-
Ethanol (absolute)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(2,3-dimethylphenoxy)acetate (1.0 equivalent) in absolute ethanol (10-15 mL per gram of ester).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (4.0-5.0 equivalents) dropwise at room temperature.[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting ester by TLC), cool the reaction mixture to room temperature. A white solid precipitate of this compound should form.[3] The mixture can be further cooled in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.[1][3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.[3]
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by determining its melting point and by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Data Presentation
| Parameter | Value | Reference/Note |
| Starting Material | Ethyl 2-(2,3-dimethylphenoxy)acetate | - |
| Product | This compound | CAS: 134432-60-3Molecular Formula: C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol | - |
| Reagents | Hydrazine Hydrate, Ethanol | - |
| Molar Ratio (Ester:Hydrazine) | 1 : 4-5 | [1][2] |
| Reaction Temperature | Reflux (approx. 78-80 °C) | [2] |
| Reaction Time | 4-8 hours | [2] |
| Typical Yield | 70-90% | Based on similar reported procedures.[1] |
| Appearance | White crystalline solid | Typical for hydrazides. |
| Melting Point (estimated) | 175-185 °C | Based on isomer data. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
optimizing reaction conditions for 2-(2,3-Dimethylphenoxy)acetohydrazide synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the two-step synthesis of this compound.
Step 1: Williamson Ether Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate
Q1: My reaction yield for the etherification step is consistently low. What are the potential causes?
Low yields in this SN2 reaction can stem from several factors:
-
Incomplete Deprotonation: The base may be too weak to fully deprotonate the 2,3-dimethylphenol. Phenols are more acidic than aliphatic alcohols, but efficient phenoxide formation is critical. Consider switching from a weaker base like potassium carbonate (K₂CO₃) to a stronger base like sodium hydroxide (NaOH) or, for maximum deprotonation, sodium hydride (NaH) in an anhydrous solvent.[1][2]
-
Suboptimal Reaction Conditions: The reaction may require more energy or time. If using a mild base like K₂CO₃, heating the reaction to 50-80°C is often necessary.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) and extend the reaction time if starting material is still present.[1]
-
Moisture Contamination: If using a highly reactive base like sodium hydride (NaH), the presence of water in the solvent or on the glassware will quench the base, preventing deprotonation. Ensure your solvent (e.g., DMF, THF) is anhydrous and glassware is flame-dried.[1]
-
Side Reactions: Competing reactions, such as elimination of the alkyl halide or C-alkylation of the phenol ring, can reduce the yield of the desired O-alkylated product.[2][3]
Q2: I'm observing unexpected byproducts in my NMR spectrum after the etherification. What could they be?
The most common side products in the Williamson ether synthesis with phenols are:
-
C-Alkylated Isomer: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at electron-rich positions on the aromatic ring (ortho/para).[3] This results in the formation of an isomer where the ethyl acetate group is attached to the carbon of the benzene ring instead of the oxygen. The ratio of O- vs. C-alkylation can be influenced by the solvent; polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[4]
-
Elimination Product (Ethyl Glyoxylate): The base can react with the alkylating agent (ethyl chloroacetate) in an E2 elimination reaction, particularly at higher temperatures.[1] Using a milder base (e.g., K₂CO₃) and lower temperatures can minimize this.[1]
-
Unreacted 2,3-Dimethylphenol: If deprotonation was incomplete or the reaction did not go to completion, you will see signals from your starting material.
Q3: Which base and solvent system is best for this reaction?
The optimal choice depends on your laboratory's capabilities and safety protocols. Strong bases in anhydrous polar aprotic solvents generally give higher yields and faster reaction times. A comparison based on similar phenolic systems suggests the following trend in yield: NaH in DMF > K₂CO₃ in DMF > K₂CO₃ in Acetone.[1][5][6]
Step 2: Hydrazinolysis of Ethyl 2-(2,3-Dimethylphenoxy)acetate
Q4: The conversion of my ester to the hydrazide is incomplete. How can I improve the yield?
Incomplete hydrazinolysis is typically due to insufficient reaction time or temperature.
-
Reaction Time & Temperature: This reaction often requires heating under reflux for several hours (typically 2-8 hours) to go to completion.[7] Use TLC to monitor the disappearance of the starting ester.
-
Hydrazine Hydrate Stoichiometry: Use a molar excess of hydrazine hydrate (typically 1.5 to 3 equivalents) to drive the reaction equilibrium towards the product.
-
Solvent Choice: Absolute ethanol or methanol are the most common and effective solvents for this transformation.[7][8]
Q5: I am concerned about side products during the hydrazinolysis. What should I look for?
Hydrazinolysis of simple esters is generally a clean reaction. The primary potential side product is a 1,2-diacylhydrazine , formed if the product hydrazide acts as a nucleophile and attacks a second molecule of the starting ester. This is more likely if the reaction is overheated for an extended period or if there is a significant excess of the ester relative to the hydrazine. Using an excess of hydrazine hydrate helps to minimize this possibility.
Data Presentation: Optimizing Reaction Conditions
While specific comparative data for this compound is not available, the following table, based on the synthesis of structurally similar propargyloxy-chromenes, illustrates the typical impact of base and solvent selection on the yield of the Williamson ether synthesis step.[5][6]
| Entry | Base (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 70 - 89% | [5][6] |
| 2 | NaH (1.2) | DMF | 25 °C | 2 | 80 - 96% | [5][6] |
This data is illustrative and serves as a guideline for optimization.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate (Intermediate)
This protocol is based on standard Williamson ether synthesis procedures.[5]
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dimethylphenol (1.0 eq.).
-
Solvent & Base Addition: Add anhydrous acetone or DMF (to achieve a concentration of approx. 0.2 M) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Alkylating Agent: Add ethyl chloroacetate (1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or ~70°C (for DMF) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction typically takes 8-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with 5% aqueous NaOH (2x) to remove any unreacted phenol, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is adapted from general procedures for the hydrazinolysis of esters.[7][9]
-
Preparation: In a round-bottom flask, dissolve the ethyl 2-(2,3-dimethylphenoxy)acetate (1.0 eq.) in absolute ethanol (approx. 0.3 M).
-
Hydrazine Addition: Add hydrazine hydrate (98-100%, 2.5 eq.) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Stir for 4-6 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.
-
If a solid precipitates, collect the product by vacuum filtration and wash the filter cake with cold ethanol.
-
If no solid forms, reduce the solvent volume under reduced pressure and pour the concentrated mixture into ice-cold water with vigorous stirring to induce precipitation.
-
-
Purification: The crude solid hydrazide can be recrystallized from ethanol or an ethanol/water mixture to yield the pure product.
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Overall experimental workflow for the two-step synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Hypothetical Signaling Pathway Inhibition
Phenoxyacetohydrazide derivatives have shown potential as anti-angiogenic agents by inhibiting Vascular Endothelial Growth Factor (VEGF) signaling.[10] This diagram illustrates a simplified mechanism of action.
Caption: Inhibition of the VEGF signaling pathway by a small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(2,3-Dimethylphenoxy)acetohydrazide by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 2-(2,3-Dimethylphenoxy)acetohydrazide via recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound and similar compounds.
Q1: My crude this compound won't fully dissolve in the hot solvent.
A1: This issue typically points to either an inappropriate solvent choice or an insufficient volume of solvent. Based on the purification of structurally similar phenoxyacetohydrazides, ethanol is a recommended starting solvent.[1][2] If the compound remains insoluble even at the solvent's boiling point, consider the following:
-
Solvent Volume: Incrementally add more hot solvent until the solid just dissolves. Avoid a large excess, as this will reduce your final yield.[1]
-
Alternative Solvents: If ethanol is ineffective, other polar organic solvents like methanol or isopropanol can be tested.[1]
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If so, a hot filtration step is necessary to remove it before allowing the solution to cool.
Q2: No crystals are forming after the hot solution has cooled.
A2: The absence of crystal formation, even after the solution has reached room temperature and been placed in an ice bath, is a common issue that can often be resolved through the following techniques:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the solution. This will act as a template for crystallization.
-
-
Supersaturation: The solution might be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[3]
Q3: My compound has "oiled out" instead of forming solid crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the impurities present disrupt the crystal lattice formation. To address this:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool very slowly and without disturbance. Insulating the flask can promote gradual cooling and the formation of crystals over oil.
-
Mixed Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (like ethanol) in which it is highly soluble, and then add a "poor" solvent or "anti-solvent" (like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]
Q4: The yield of my recrystallized product is very low.
A4: A low recovery of the purified compound can be due to several factors:
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.[1]
-
Premature Crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.[1]
-
Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[1]
-
Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Q5: The recrystallized this compound is still impure.
A5: If impurities persist after recrystallization, consider the following:
-
Cooling Rate: Cooling the solution too rapidly can trap impurities within the growing crystals. A slow, undisturbed cooling process is crucial for obtaining high purity crystals.[1]
-
Solvent Choice: The chosen solvent may not be optimal for separating the desired compound from a specific impurity. If the impurity has similar solubility characteristics to your product in the current solvent, a different solvent or a mixed solvent system may be necessary.
-
Multiple Recrystallizations: For highly impure samples, a second recrystallization may be required to achieve the desired level of purity.
Experimental Protocol: Recrystallization from Ethanol
This protocol describes a standard procedure for the purification of crude this compound using ethanol as the solvent.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue to add ethanol in small portions until the solid has just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
The following table presents hypothetical but realistic data for the purification of crude this compound by recrystallization from ethanol. This data is for illustrative purposes to demonstrate the expected outcome of a successful purification.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Mass | 5.00 g | 4.25 g |
| Purity (by HPLC) | 85% | >99% |
| Yield | - | 85% |
| Melting Point | Broad range (e.g., 145-152 °C) | Sharp range (e.g., 158-160 °C) |
Experimental Workflow Diagram
References
identifying and minimizing byproducts in acetohydrazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of acetohydrazide. Our aim is to help you identify and minimize byproducts to achieve high-purity acetohydrazide for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing acetohydrazide?
A1: The two most prevalent laboratory and industrial methods for synthesizing acetohydrazide are:
-
From Ethyl Acetate and Hydrazine Hydrate: This is a widely used method where ethyl acetate is reacted with hydrazine hydrate, often in a solvent like methanol or ethanol.[1]
-
From Acetic Acid and Hydrazine Hydrate: This method involves the direct reaction of acetic acid with hydrazine hydrate, sometimes with the use of a catalyst to improve reaction rates and yield.[2][3]
Q2: What are the primary byproducts I should be aware of during acetohydrazide synthesis?
A2: The main byproduct of concern in acetohydrazide synthesis is N,N'-diacetylhydrazine . This impurity arises from the further acetylation of the desired acetohydrazide product. Other potential impurities include unreacted starting materials such as acetic acid, ethyl acetate, and hydrazine hydrate.
Q3: How is N,N'-diacetylhydrazine formed?
A3: N,N'-diacetylhydrazine is formed when a second acetyl group is added to the acetohydrazide molecule. This can occur if:
-
An excess of the acetylating agent (ethyl acetate or acetic acid) is used.
-
The reaction temperature is too high or the reaction time is prolonged, allowing for the secondary reaction to occur.
-
In the synthesis from ethyl acetate, hydrolysis of the starting material can generate acetic acid, which can then lead to the formation of the diacetylhydrazine byproduct.
Q4: How can I detect and quantify acetohydrazide and its byproducts?
A4: Several analytical techniques can be employed for the analysis of acetohydrazide and its impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful methods for separation and quantification.[4][5][6] Due to the polar nature of acetohydrazide and hydrazine, a derivatization step, for example with benzaldehyde, is often used to improve their chromatographic behavior.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acetohydrazide | 1. Incomplete reaction. | - Increase the reaction time and monitor progress using TLC or HPLC. - Consider a moderate increase in reaction temperature. - Ensure efficient stirring to promote reactant interaction. |
| 2. Suboptimal molar ratio of reactants. | - When using ethyl acetate, a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion. - In the acetic acid method, a molar ratio of acetic acid to hydrazine hydrate of approximately 1:1 to 1:1.5 is often used.[2][3] | |
| 3. Loss of product during workup and purification. | - Acetohydrazide is soluble in water and alcohols. Minimize the use of these solvents during washing and recrystallization. - Ensure the filtrate is sufficiently cooled during crystallization to maximize product precipitation. | |
| High Levels of N,N'-diacetylhydrazine | 1. Excess of acetylating agent. | - Carefully control the stoichiometry. Use a minimal excess of ethyl acetate or acetic acid. |
| 2. High reaction temperature or prolonged reaction time. | - Optimize the reaction temperature and time. Lowering the temperature and reducing the reaction time once the formation of acetohydrazide is complete can minimize the formation of the diacetyl byproduct. | |
| 3. Presence of acetic acid in the ethyl acetate method due to hydrolysis. | - Use anhydrous ethyl acetate and solvents to minimize water content. | |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time or temperature. | - Increase the reaction time or moderately increase the temperature. |
| 2. Inefficient mixing. | - Ensure vigorous and consistent stirring throughout the reaction. | |
| 3. Poor quality of starting materials. | - Use high-purity, and if necessary, freshly distilled starting materials. | |
| Difficulty in Product Isolation/Crystallization | 1. Product is too soluble in the chosen solvent. | - Try a different solvent or a mixture of solvents for recrystallization. Ethanol is a commonly used solvent.[7] |
| 2. Presence of impurities inhibiting crystallization. | - Purify the crude product by another method, such as column chromatography, before attempting recrystallization. |
Quantitative Data on Byproduct Formation
| Parameter | Condition | Expected Impact on N,N'-diacetylhydrazine Formation |
| Molar Ratio (Acetate Source : Hydrazine) | High (e.g., > 1.5 : 1) | Increased formation of diacetylhydrazine. |
| Near Equimolar (e.g., 1 : 1 to 1 : 1.2) | Minimized formation of diacetylhydrazine. | |
| Temperature | High | Increased rate of both the primary reaction and byproduct formation. Prolonged heating at high temperatures will favor diacetylhydrazine. |
| Moderate (e.g., Reflux in Ethanol) | Optimal for selective formation of acetohydrazide. | |
| Reaction Time | Prolonged | Increased likelihood of diacetylhydrazine formation, especially after the primary reaction is complete.[8] |
| Optimized (monitored to completion) | Minimized byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of Acetohydrazide from Ethyl Acetate and Hydrazine Hydrate
This protocol is a representative laboratory-scale procedure.
Materials:
-
Ethyl acetate (1.0 equivalent)
-
Hydrazine hydrate (80% solution, 1.2 equivalents)
-
Ethanol (as solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetate and ethanol.
-
Begin stirring and add hydrazine hydrate dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of Acetohydrazide from Acetic Acid and Hydrazine Hydrate
This protocol is based on a patented method and may require optimization for a laboratory setting.[2][3]
Materials:
-
Acetic acid (1.0 equivalent)
-
(Optional) Catalyst, such as CuO/Cr₂O₃[2]
Equipment:
-
Reaction vessel with a distillation setup
-
Stirrer
-
Heating source
Procedure:
-
Under a nitrogen atmosphere, charge the reaction vessel with acetic acid, hydrazine hydrate, and the catalyst (if used).
-
Begin stirring and heat the mixture to reflux (approximately 98-100°C).
-
During the reaction, water can be removed by distillation to drive the equilibrium towards product formation.
-
After the reaction is complete, distill off any unreacted acetic acid and hydrazine hydrate at a higher temperature (100-120°C).[2][3]
-
While still hot, filter the reaction mixture to remove the catalyst.
-
Allow the filtrate to cool to induce crystallization.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Visualizing Reaction Pathways and Troubleshooting
Caption: Reaction pathway for acetohydrazide synthesis and the formation of the N,N'-diacetylhydrazine byproduct.
Caption: A logical workflow for troubleshooting common issues in acetohydrazide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. CN108191706A - The synthetic method of acethydrazide - Google Patents [patents.google.com]
- 3. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]
- 4. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the yield of 2-(2,3-Dimethylphenoxy)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is a Williamson ether synthesis to produce ethyl 2-(2,3-dimethylphenoxy)acetate. The second step is the hydrazinolysis of the resulting ester to yield the final product, this compound.
Q2: What are the critical parameters in the first step (Williamson ether synthesis)?
The critical parameters for the synthesis of ethyl 2-(2,3-dimethylphenoxy)acetate include the choice of base, solvent, reaction temperature, and the purity of reactants. Anhydrous conditions are crucial for a successful reaction.
Q3: Why is my yield of ethyl 2-(2,3-dimethylphenoxy)acetate consistently low?
Low yields in this step can be attributed to several factors, including the presence of water, which can deactivate the base, or suboptimal reaction conditions that may favor side reactions. The choice of a mild base like potassium carbonate can help mitigate side reactions.[1]
Q4: What is the optimal molar ratio of hydrazine hydrate to the ester in the second step?
It is common to use an excess of hydrazine hydrate, with ratios of 15x to 20x having been successfully employed to drive the reaction to completion and achieve high yields.[2] Using an excess of hydrazine can also help to prevent the formation of dimer byproducts.[2]
Q5: How can I effectively remove unreacted hydrazine hydrate after the reaction?
Excess hydrazine hydrate can be removed during the workup by washing the reaction mixture with water.[2] If the product is not a solid, it can be extracted with a suitable organic solvent like ethyl acetate.[2]
Troubleshooting Guides
Problem 1: Low or No Yield of Ethyl 2-(2,3-dimethylphenoxy)acetate (Step 1)
| Potential Cause | Suggested Solution |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume the base and hinder the reaction. |
| Impurities in Reactants | Use freshly purified 2,3-dimethylphenol and ethyl chloroacetate. Impurities can lead to unwanted side reactions. |
| Ineffective Base | Use a suitable base such as anhydrous potassium carbonate. For phenols, a mild base is often sufficient and can reduce side reactions.[1] |
| Suboptimal Solvent | Polar aprotic solvents like acetone or DMF are generally preferred for Williamson ether synthesis.[3] |
| Incorrect Reaction Temperature | The reaction temperature should be carefully controlled. A typical range is 50-100 °C.[4] Start at a lower temperature and monitor the reaction's progress. |
Problem 2: Low Yield or Impure this compound (Step 2)
| Potential Cause | Suggested Solution |
| Insufficient Hydrazine Hydrate | Use a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) to ensure the complete conversion of the ester.[2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary, but refluxing for several hours is common.[5] |
| Product Solubility | If the product does not precipitate upon cooling, it may be soluble in the reaction solvent. In such cases, the solvent can be removed under reduced pressure, and the product extracted with an appropriate solvent.[5] |
| Formation of Dimer Byproducts | Using a large excess of hydrazine hydrate can help to minimize the formation of dimeric byproducts.[2] |
| Purification Challenges | If the product is an oil, it can be purified by column chromatography.[5] If it is a solid, recrystallization from a suitable solvent like ethanol is a common purification method.[6] |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)acetate
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylphenol (1.0 eq).
-
Solvent and Base Addition : Add anhydrous acetone and anhydrous potassium carbonate (1.5 eq).
-
Addition of Ethyl Chloroacetate : To the stirring mixture, add ethyl chloroacetate (1.5 eq) dropwise.
-
Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup : After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Purification : Evaporate the solvent from the filtrate under reduced pressure. The resulting crude ester can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Reaction Setup : In a round-bottom flask, dissolve the ethyl 2-(2,3-dimethylphenoxy)acetate (1.0 eq) in ethanol.
-
Addition of Hydrazine Hydrate : Add hydrazine hydrate (10-20 eq) to the solution.
-
Reaction : Reflux the mixture for 3-5 hours.[2] The progress of the reaction should be monitored by TLC.
-
Product Isolation :
-
If a solid precipitates : Cool the reaction mixture in an ice bath to facilitate further precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no solid forms : Remove the ethanol and excess hydrazine hydrate under reduced pressure. The resulting residue can then be purified.[7]
-
-
Purification : The crude product can be recrystallized from ethanol to obtain pure this compound.[6]
Data Presentation
| Parameter | Step 1: Ester Synthesis | Step 2: Hydrazide Synthesis | Reference |
| Key Reagents | 2,3-Dimethylphenol, Ethyl Chloroacetate, K₂CO₃ | Ethyl 2-(2,3-dimethylphenoxy)acetate, Hydrazine Hydrate | General Procedure |
| Solvent | Acetone (anhydrous) | Ethanol | [2][3] |
| Temperature | Reflux (approx. 56°C) | Reflux (approx. 78°C) | [5][8] |
| Reaction Time | 4-6 hours | 3-5 hours | General Procedure |
| Typical Yield | >80% | >90% | [2][5] |
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
selecting the right recrystallization solvent for 2-(2,3-Dimethylphenoxy)acetohydrazide
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for the recrystallization of 2-(2,3-Dimethylphenoxy)acetohydrazide. The information is presented in a question-and-answer format to address specific experimental challenges.
Troubleshooting and FAQs
Q1: My this compound won't dissolve in any solvent I've tried. What should I do?
A1: This issue often arises from using a solvent with polarity that is not compatible with your compound. Based on the structure of this compound, which contains both polar (acetohydrazide group) and non-polar (dimethylphenoxy group) regions, a solvent of intermediate polarity is a good starting point.
-
Solvent Choice: Lower alcohols such as ethanol or methanol are often effective for recrystallizing arylacetohydrazides.[1][2] If these fail, consider other polar organic solvents like isopropanol or acetone.
-
Solvent Volume: Ensure you are using a sufficient amount of solvent. Add the solvent in small portions to the heated crude product until it just dissolves.
-
Temperature: Heat the solvent to its boiling point to maximize the solubility of your compound.[1]
Q2: The compound dissolves in the hot solvent, but it "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute is supersaturated and comes out of the solution as a liquid rather than a solid crystal lattice. This can be addressed by a few methods:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to reduce the saturation level before allowing it to cool slowly.[1]
-
Use a Mixed Solvent System: A powerful technique is to use a pair of miscible solvents, one in which the compound is highly soluble and one in which it is poorly soluble.[3] For this compound, a good starting point would be to dissolve it in a minimal amount of hot ethanol (good solvent) and then add hot water (anti-solvent) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then allow to cool slowly.[1] Common solvent pairs include ethanol-water and acetone-hexane.[3][4]
Q3: My recrystallization resulted in a very low yield. How can I improve it?
A3: A low yield can be due to several factors:
-
Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude material.[1]
-
Premature Crystallization: If crystals form during a hot filtration step (if performed), you will lose product. To prevent this, use a pre-heated funnel and filter flask, and perform the filtration quickly.[1]
-
Incomplete Crystallization: Ensure the solution has cooled sufficiently to maximize crystal formation. After reaching room temperature, placing the flask in an ice bath can significantly increase the yield.[1]
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[1]
Q4: The recrystallized product is still impure. What went wrong?
A4: The effectiveness of recrystallization depends on the proper technique:
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the growing crystals. For the best results, allow the solution to cool slowly and without disturbance to room temperature before placing it in an ice bath.[1]
-
Insoluble Impurities: If your crude product contained insoluble impurities, they should have been removed by hot filtration before the cooling and crystallization step.[1]
-
Soluble Impurities: If the impurities have similar solubility profiles to your desired compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography might be necessary.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the general steps for recrystallizing this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, for instance, in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Solvent Screening for Recrystallization
A systematic approach to finding the best solvent is crucial.[5]
Procedure:
-
Place a small, consistent amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[5][6]
-
If the compound is insoluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent. Observe the solubility. A good solvent will dissolve the compound when hot.[5][6]
-
If the compound dissolves when hot, allow the test tube to cool to room temperature and then place it in an ice bath. Observe the formation of crystals.
-
Record your observations for each solvent to determine the most suitable one.
Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds, but may not dissolve organics well.[4] |
| Ethanol | High | 78 | A very common and effective solvent for many organic compounds.[4] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Acetone | Medium | 56 | A good general-purpose solvent.[4] |
| Ethyl Acetate | Medium | 77 | Often used for compounds of intermediate polarity.[4] |
| Dichloromethane | Low | 40 | A low-boiling solvent for less polar compounds. |
| Toluene | Low | 111 | Good for non-polar compounds, higher boiling point. |
| Hexane | Low | 69 | Used for non-polar compounds, often in solvent pairs.[4] |
Table 2: Predicted Solubility of this compound in Common Solvents
This table is based on the general principle of "like dissolves like" and the properties of structurally similar compounds. Experimental verification is essential.
| Solvent | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Suitability |
| Water | Insoluble | Sparingly Soluble | Poor as a single solvent, good as an anti-solvent. |
| Ethanol | Sparingly Soluble | Soluble | Good Candidate |
| Methanol | Sparingly Soluble | Soluble | Good Candidate |
| Acetone | Sparingly Soluble | Soluble | Good Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Likely too soluble for good recovery. |
| Toluene | Insoluble | Sparingly Soluble | May be suitable, but lower alcohols are a better start. |
| Hexane | Insoluble | Insoluble | Poor as a single solvent, good as an anti-solvent. |
Visualizations
References
side reactions to consider in the synthesis of hydrazones from acetohydrazides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of hydrazones from acetohydrazides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of hydrazones from acetohydrazides?
A1: The most prevalent side reactions include:
-
Azine Formation: The formed hydrazone can react with a second molecule of the aldehyde or ketone, leading to the formation of an azine by-product. This is particularly common if an excess of the carbonyl compound is used.[1][2][3]
-
Hydrolysis: Both the starting acetohydrazide and the resulting hydrazone are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This regenerates the corresponding carboxylic acid and hydrazine or the carbonyl compound and acetohydrazide, respectively.[4][5]
-
N-Acetylation of Acetohydrazide: If acetic acid is used as a catalyst, it can acetylate the starting acetohydrazide, forming a diacylhydrazine derivative that is unreactive towards the carbonyl compound.[6][7][8]
-
Cyclization Reactions: Depending on the structure of the carbonyl compound, intramolecular cyclization reactions can occur. For example, reactions with dicarbonyl compounds can lead to the formation of heterocyclic rings like pyrazoles.[2][9]
Q2: How can I minimize the formation of azine by-products?
A2: To minimize azine formation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the acetohydrazide or adding the aldehyde or ketone slowly to the reaction mixture can help to ensure that the hydrazone is not exposed to a high concentration of the carbonyl compound.[10]
Q3: My hydrazone product appears to be degrading during purification. What could be the cause?
A3: Hydrazones can be sensitive to hydrolysis, especially on silica gel, which is acidic.[11] If you are using column chromatography for purification, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[11] Additionally, prolonged heating should be avoided as it can also promote degradation.
Q4: I am not getting the expected yield, and I suspect my starting acetohydrazide is the problem. What should I check?
A4: Acetohydrazide can be hygroscopic and may hydrolyze over time if not stored properly. Ensure that your acetohydrazide is dry and of high purity. You can also consider recrystallizing the acetohydrazide before use. Furthermore, if you are using acidic conditions for the hydrazone formation, the acetohydrazide itself might be undergoing hydrolysis as a side reaction.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Hydrazone
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. A catalytic amount of acid (e.g., acetic acid) can also accelerate the reaction. |
| Hydrolysis of Starting Material or Product | Ensure all reagents and solvents are dry. If using an acid catalyst, use the minimum effective amount. For purification, avoid highly acidic conditions.[4] |
| N-Acetylation of Acetohydrazide | If using acetic acid as a catalyst, especially in large amounts or as a solvent, consider switching to a different acid catalyst like a few drops of concentrated sulfuric or hydrochloric acid.[6][8] |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature and solvent. For many hydrazone syntheses, refluxing in ethanol or methanol is effective.[12] |
Issue 2: Presence of a Major Impurity in the Crude Product
| Possible Cause | Identification Method | Suggested Solution |
| Azine Formation | The impurity will have a molecular weight corresponding to two units of the carbonyl compound and one unit of hydrazine, minus two water molecules. It can be identified by mass spectrometry and NMR. | Use a slight excess (1.1 to 1.2 equivalents) of the acetohydrazide. Add the carbonyl compound dropwise to the reaction mixture.[10] Purify by column chromatography or recrystallization.[12][13] |
| Unreacted Starting Materials | Compare the crude product to the starting materials on a TLC plate. | Optimize reaction time and temperature to drive the reaction to completion. Unreacted starting materials can usually be removed by recrystallization or column chromatography.[12][13] |
| Hydrolyzed Product (Carbonyl Compound) | The impurity will have the same Rf value as the starting aldehyde or ketone on a TLC plate. | Minimize exposure to water and acid during workup and purification. Wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic by-products. |
Experimental Protocols
Protocol 1: General Synthesis of an Acetohydrazone
This protocol describes a general method for the synthesis of a hydrazone from an acetohydrazide and an aldehyde or ketone.
Materials:
-
Acetohydrazide (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
Procedure:
-
Dissolve the acetohydrazide in a suitable volume of ethanol or methanol in a round-bottom flask.
-
Add the aldehyde or ketone to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent (e.g., hexane) or by cooling in an ice bath.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).[12][13]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Troubleshooting workflow for hydrazone synthesis.
References
- 1. Azine - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. researchgate.net [researchgate.net]
- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: TLC Visualization for Phenoxyacetohydrazide Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the visualization of phenoxyacetohydrazide compounds using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
Encountering issues during your TLC experiments? Follow this guide to diagnose and resolve common problems.
Problem: No Spots are Visible on the TLC Plate
If your phenoxyacetohydrazide compounds are not visible after developing the TLC plate, consider the following potential causes and solutions.
-
Is the compound UV-active? Phenoxyacetohydrazides contain a phenyl ring and should be visible under short-wave UV light (254 nm) if the TLC plate has a fluorescent indicator.[1][2][3]
-
Is the sample concentration too low? The amount of compound spotted may be below the detection limit of the visualization method.[2][5][6]
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Has the compound evaporated? If the compound is volatile and the plate is left for an extended period before visualization, it may have evaporated.[1][5]
-
Solution: Visualize the TLC plate immediately after the eluent has evaporated.[1]
-
-
Is the chosen visualization stain appropriate? Not all stains react with every type of compound.[1][5]
Problem: Spots are Streaking or Elongated
Streaking can obscure the separation of compounds and lead to inaccurate Rf values.
-
Is the sample overloaded? Applying too much sample is a common cause of streaking.[5][10][11]
-
Is the compound highly polar or acidic/basic? The hydrazide group can interact strongly with the silica gel stationary phase, causing streaking.[5][10]
-
Was the initial spot too large? A large initial spot will lead to a large, diffuse spot after development.[12]
-
Solution: Ensure the initial spot is as small as possible, ideally 1-2 mm in diameter.[12]
-
Logical Workflow for TLC Troubleshooting
The following diagram outlines a step-by-step process for troubleshooting common TLC visualization issues.
Caption: A flowchart for troubleshooting common TLC visualization problems.
Frequently Asked Questions (FAQs)
Q1: Which non-destructive visualization techniques are suitable for phenoxyacetohydrazide compounds?
A1: The primary non-destructive method is UV shadowing .[13][14][15] Phenoxyacetohydrazides contain a chromophore (the aromatic phenoxy group) that absorbs UV light.[1] When a TLC plate with a fluorescent indicator (often F₂₅₄) is irradiated with short-wave UV light (254 nm), the plate will fluoresce (typically green), and the spots where the compound is present will absorb the UV light and appear as dark shadows.[1][4] This method is advantageous as the compound remains unchanged, allowing for further analysis or extraction.[1]
Q2: What are the most effective chemical stains for visualizing phenoxyacetohydrazide compounds?
A2: Several chemical stains can be effective due to the functional groups present in phenoxyacetohydrazides (aromatic ring, ether, and a hydrazide group).
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent and acts as a universal stain for most organic compounds.[3] It will react with any oxidizable functional groups on the phenoxyacetohydrazide molecule, appearing as yellow-brown spots on a purple or pink background.[1][16]
-
Ninhydrin Stain: This stain is particularly effective for detecting primary amines.[8][9] The terminal -NH₂ of the hydrazide group can react with ninhydrin upon heating to produce a characteristic colored spot (often purple, known as Ruhemann's purple).[7][8]
-
Iodine (I₂) Vapor: Exposing the TLC plate to iodine vapor is a semi-destructive method that works well for many organic compounds, especially those with aromatic rings or sites of unsaturation.[1][4] The iodine forms a temporary colored complex with the compound, appearing as brown spots.[1][17] The spots should be circled immediately as they will fade over time.[4][18]
Q3: Can you provide a detailed protocol for potassium permanganate staining?
A3: Yes, here is a standard protocol for preparing and using a potassium permanganate stain.
| Reagent | Amount |
| Potassium Permanganate (KMnO₄) | 1.5 g |
| Potassium Carbonate (K₂CO₃) | 10 g |
| 10% Sodium Hydroxide (NaOH) | 1.25 mL |
| Distilled Water | 200 mL |
Experimental Protocol:
-
Preparation: Dissolve the potassium permanganate, potassium carbonate, and sodium hydroxide in distilled water. The solution should be stored in a dark bottle.[9]
-
Application: After developing and thoroughly drying the TLC plate, quickly dip it into the permanganate solution using forceps.[1]
-
Visualization: Remove the plate and wipe the excess stain from the back with a paper towel.[1] Gently warm the plate with a heat gun. Spots will appear as yellow or brown against a pink/purple background.[1][16] Be careful not to overheat, as this can char the plate.[3]
Q4: How does the ninhydrin stain react with the hydrazide group?
A4: The ninhydrin reaction is a classic method for detecting primary amines. The terminal amino group of the phenoxyacetohydrazide acts as a primary amine and reacts with two molecules of ninhydrin to form a deep purple-colored product known as Ruhemann's purple. This reaction requires heating to proceed.
Ninhydrin Reaction Pathway
The diagram below illustrates the reaction between a primary amine (representing the hydrazide) and ninhydrin to form the colored product.
Caption: Reaction of a primary amine with ninhydrin to form a colored product.
Q5: My spots are running too high (high Rf) or staying at the baseline (low Rf). What should I do?
A5: The Rf value is primarily controlled by the polarity of the mobile phase.
-
High Rf (Spots near solvent front): The mobile phase is too polar.[5] This means the compound is spending too much time dissolved in the solvent and not enough time adsorbed to the stationary phase.
-
Solution: Decrease the polarity of the mobile phase. For example, if you are using a 50:50 mixture of ethyl acetate and hexane, try an 80:20 mixture of hexane and ethyl acetate.[5]
-
-
Low Rf (Spots near baseline): The mobile phase is not polar enough.[5] The compound is too strongly adsorbed to the silica gel.
-
Solution: Increase the polarity of the mobile phase. Using the same example, you could try a 20:80 mixture of hexane and ethyl acetate or add a small amount of a more polar solvent like methanol.[5]
-
| Problem | Cause | Solution |
| High Rf | Eluent is too polar | Decrease eluent polarity (e.g., increase proportion of non-polar solvent) |
| Low Rf | Eluent is not polar enough | Increase eluent polarity (e.g., increase proportion of polar solvent) |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. silicycle.com [silicycle.com]
- 3. TLC stains [reachdevices.com]
- 4. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. chembam.com [chembam.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ambion's Tips From the Bench: UV Shadowing [diyhpl.us]
- 14. Glossary - Synoptics [synoptics.co.uk]
- 15. UV Shadowing - National Diagnostics [nationaldiagnostics.com]
- 16. youtube.com [youtube.com]
- 17. websites.umich.edu [websites.umich.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
stability issues of 2-(2,3-Dimethylphenoxy)acetohydrazide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2,3-Dimethylphenoxy)acetohydrazide in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected decrease in compound concentration over time in aqueous solution. | Hydrolysis: The acetohydrazide moiety is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2,3-dimethylphenoxyacetic acid and hydrazine. | Maintain the pH of the solution within a neutral range (pH 6-8) if compatible with the experimental setup.Use aprotic solvents if the experimental design allows.Prepare solutions fresh and use them promptly.Store stock solutions at low temperatures (2-8°C) to slow down the hydrolysis rate. |
| Discoloration or formation of precipitates in the solution upon storage or exposure to air. | Oxidation: The hydrazide group can be susceptible to oxidation, potentially catalyzed by trace metal ions or exposure to atmospheric oxygen. This can lead to the formation of colored byproducts or insoluble materials. | Degas solvents before use to remove dissolved oxygen.Consider working under an inert atmosphere (e.g., nitrogen or argon).Add a suitable antioxidant to the solution if it does not interfere with the experiment.Use high-purity solvents and reagents to minimize metal ion contamination. |
| Compound degradation when experiments are conducted under bright light. | Photodegradation: Aromatic compounds and their derivatives can be sensitive to light, particularly UV radiation, which can induce degradation. | Conduct experiments in amber-colored glassware or protect the solution from light by wrapping the container in aluminum foil.Minimize exposure to direct sunlight or strong artificial light sources.If photostability is a concern, perform a photostability study according to ICH Q1B guidelines. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Adsorption to container surfaces: The compound may adsorb to the surface of glass or plastic containers, leading to a decrease in the effective concentration in solution. | Use silanized glassware or polypropylene containers to minimize adsorption.Include a small percentage of an organic solvent (e.g., acetonitrile or methanol) in aqueous solutions to reduce adsorption.Prepare and analyze samples in a timely manner. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The three main degradation pathways for this compound are hydrolysis, oxidation, and photolysis. The acetohydrazide functional group is prone to cleavage via hydrolysis, particularly at non-neutral pH. The hydrazide moiety is also susceptible to oxidation. As an aromatic compound, it may also undergo photodegradation upon exposure to light.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To ensure the stability of your stock solution, it is recommended to:
-
Store the solution in a tightly sealed, amber-colored vial to protect it from light and air.
-
Store at a low temperature, such as 2-8°C. For long-term storage, consider storing at -20°C or below.
-
If possible, prepare the stock solution in a non-aqueous, aprotic solvent. If an aqueous buffer is necessary, ensure it is at a neutral pH.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: To assess the stability, you can perform a forced degradation study. This involves subjecting a solution of the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: What is a stability-indicating HPLC method?
A4: A stability-indicating HPLC method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and other potential impurities. This means that the peaks for the parent compound and its degradants are well-separated in the chromatogram.
Data Presentation
The following tables are illustrative examples of how to present quantitative stability data for this compound. Please note that the data presented here is for exemplary purposes only and does not represent actual experimental results.
Table 1: Illustrative Hydrolytic Stability of this compound (1 mg/mL) at 40°C
| Time (hours) | % Remaining (pH 3) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 85.2 | 98.5 | 90.1 |
| 48 | 72.1 | 97.2 | 81.5 |
| 72 | 60.5 | 96.1 | 73.8 |
Table 2: Illustrative Oxidative Stability of this compound (1 mg/mL) in 3% H₂O₂ at 25°C
| Time (hours) | % Remaining |
| 0 | 100.0 |
| 6 | 92.3 |
| 12 | 85.1 |
| 24 | 75.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in a hot air oven at 80°C for 48 hours.
-
Also, keep a solution of the compound at 80°C for 48 hours.
-
At specified time points, withdraw samples, prepare solutions of appropriate concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
After exposure, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Quantify the amount of this compound remaining and identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Method Development Strategy:
-
Solvent and Wavelength Selection:
-
Dissolve the compound in a suitable solvent mixture (e.g., methanol:water) and acquire its UV spectrum to determine the wavelength of maximum absorbance (λmax).
-
Select mobile phase components that are transparent at the chosen wavelength (e.g., acetonitrile, methanol, and water with appropriate buffers).
-
-
Initial Chromatographic Conditions:
-
Start with a simple isocratic method (e.g., 60:40 acetonitrile:water) and a flow rate of 1.0 mL/min.
-
Inject a standard solution of the compound and observe the retention time and peak shape.
-
-
Gradient Optimization:
-
To separate the parent compound from its degradation products (obtained from the forced degradation study), develop a gradient elution method.
-
A typical starting gradient could be from 10% to 90% organic solvent over 20-30 minutes.
-
Analyze a mixture of the stressed samples to evaluate the separation.
-
-
Method Optimization:
-
Fine-tune the gradient profile, flow rate, column temperature, and mobile phase pH to achieve optimal resolution (>2) between the parent peak and all degradant peaks.
-
The use of a PDA detector is highly recommended to check for peak purity and to identify the spectra of the degradation products.
-
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Validation & Comparative
Unraveling the Bioactivity of Dimethylphenoxyacetohydrazide Isomers: A Comparative Analysis
A detailed examination of the structure-activity relationships among phenoxyacetohydrazide derivatives suggests that the positioning of dimethyl substitutions on the phenyl ring critically influences their biological activities. While direct comparative studies on all dimethylphenoxyacetohydrazide isomers are not extensively available in the current literature, analysis of related substituted analogs provides valuable insights into their potential anti-inflammatory and antifungal properties.
The core structure of phenoxyacetohydrazide has been identified as a versatile scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The biological efficacy of these compounds is significantly modulated by the nature and position of substituents on the phenoxy ring. This guide synthesizes available data to offer a comparative perspective on how different substitution patterns, particularly dimethyl substitutions, may impact the bioactivity of these compounds, providing a valuable resource for researchers and professionals in drug discovery and development.
Comparative Analysis of Biological Activity
Recent studies on morpholine-substituted phenoxyacetohydrazide derivatives have shed light on the influence of phenyl ring substitutions on their anti-inflammatory activity. The data, summarized in the table below, is derived from in vitro assays and provides a basis for understanding the structure-activity relationship (SAR).
| Compound ID | Phenoxy Ring Substitution | Biological Activity (IC50 in µg/mL) |
| 6c | 2-Methyl | 311[1] |
| 6d | 2,6-Dimethyl | 199[1] |
| 6b | 4-Bromo | 222[1] |
| 6a | 4-Chloro | 299[1] |
Data from Mohammed et al. (2025) on the in vitro anti-inflammatory activity using the human red blood cell (HRBC) membrane stabilization assay.[1]
The presented data indicates that the introduction of a second methyl group at the 2,6-positions of the phenoxy ring (compound 6d ) leads to a significant increase in anti-inflammatory activity, as evidenced by a lower IC50 value compared to the monosubstituted 2-methyl analog (compound 6c ). This suggests that a disubstitution pattern with methyl groups at the ortho positions could be favorable for this particular biological activity. The activity of the 2,6-dimethyl analog is also notably higher than that of the 4-bromo and 4-chloro substituted compounds.
While this provides a valuable data point, it is important to note that a comprehensive comparison of all possible dimethylphenoxyacetohydrazide isomers (e.g., 2,3-, 2,4-, 2,5-, 3,4-, 3,5-dimethyl) is not available. The antifungal activity of phenoxyacetohydrazide derivatives is also influenced by the substitution pattern on the phenyl ring, with electron-withdrawing groups and lipophilicity playing a significant role.[2][3] However, specific data on dimethyl-substituted isomers in antifungal assays is not prominently featured in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of phenoxyacetohydrazide derivatives, based on published research.
Synthesis of Phenoxyacetohydrazide Derivatives
A general two-step synthesis for phenoxyacetohydrazide derivatives is commonly employed.[4][5]
Step 1: Synthesis of Phenoxy Acetic/Butyric Acid Ethyl Ester Derivatives. Substituted phenols (0.05 mol) are reacted with a substituted ester (0.075 mol) in dry acetone (40 ml) in the presence of anhydrous potassium carbonate (0.075 mol). The reaction mixture is refluxed for 8–10 hours. After cooling, the solvent is removed by distillation. The residual mass is triturated with cold water to remove potassium carbonate and then extracted with ether (3 x 30 ml).[5][6]
Step 2: Synthesis of Phenoxy-acetic acid/butyric acid hydrazide derivatives. To a solution of the ester analog from Step 1 (0.03 mol) in ethanol (20 ml), hydrazine hydrate (0.045 mol) is added. The reaction mixture is stirred at room temperature for 7 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The mixture is then allowed to stand overnight, during which a white precipitate forms. The precipitate is separated by filtration, washed, and dried. Recrystallization from ethanol yields the final phenoxyacetohydrazide derivative.[4][5]
In Vitro Anti-inflammatory Activity Assay (HRBC Membrane Stabilization)
The anti-inflammatory activity of the synthesized compounds can be assessed in vitro using the human red blood cell (HRBC) membrane stabilization assay.[5][7]
-
Preparation of HRBC suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged at 3000 rpm for 10 min, and the packed cells are washed three times with isosaline. A 10% v/v suspension of HRBC is prepared in isosaline.
-
Assay Procedure: The reaction mixture consists of 1 ml of phosphate buffer (pH 7.4, 0.15 M), 2 ml of hyposaline (0.36%), 0.5 ml of HRBC suspension, and 0.5 ml of the test compound solution at various concentrations.
-
Incubation: The mixtures are incubated at 37°C for 30 minutes.
-
Centrifugation: After incubation, the mixtures are centrifuged at 3000 rpm for 10 minutes.
-
Measurement: The absorbance of the supernatant is measured spectrophotometrically at 560 nm.
-
Calculation: The percentage of hemolysis is calculated, and the IC50 value (the concentration of the compound required to inhibit 50% of hemolysis) is determined.
Mechanism of Action and Signaling Pathways
The biological activity of phenoxyacetohydrazide derivatives is believed to be multifactorial.[4] Some derivatives have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are key players in inflammation and angiogenesis.[4][5] The inhibition of these pathways can lead to anti-inflammatory and anti-angiogenic effects.
In silico molecular docking studies have suggested that some phenoxyacetohydrazide derivatives can exhibit strong binding affinities towards VEGF, COX-1, and COX-2.[5][7] This interaction with key enzymes in inflammatory and angiogenic pathways provides a plausible mechanism for their observed biological activities.
Below are diagrams illustrating the general synthesis workflow and a potential signaling pathway inhibited by these compounds.
Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.
Caption: Inhibition of the COX-2 pathway by phenoxyacetohydrazide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 7. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2,3-Dimethylphenoxyacetohydrazide Analogs: A Comparative Guide
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2,3-dimethylphenoxyacetohydrazide analogs, focusing on their potential as antimicrobial and antifungal agents. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Phenoxyacetohydrazide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The core structure, consisting of a phenoxy ring linked to an acetohydrazide moiety, provides a versatile scaffold for chemical modifications to optimize potency and selectivity. The 2,3-dimethylphenoxyacetohydrazide analogs represent a specific subset where the substitution pattern on the phenyl ring is fixed, and variations are introduced at the hydrazide nitrogen. By forming hydrazone derivatives through condensation with various aldehydes and ketones, a library of analogs can be generated to explore the impact of different substituents on biological activity.
This guide summarizes the key SAR findings for analogs of 2,3-dimethylphenoxyacetohydrazide, drawing comparisons with closely related phenoxyacetohydrazide derivatives to infer the likely influence of the 2,3-dimethyl substitution.
Synthesis and General Structure
The synthesis of 2,3-dimethylphenoxyacetohydrazide analogs typically begins with the corresponding 2,3-dimethylphenol, which is reacted with an ethyl haloacetate to form the ester. Subsequent treatment with hydrazine hydrate yields the key 2,3-dimethylphenoxyacetohydrazide intermediate. This intermediate is then condensed with a variety of substituted aldehydes or ketones to produce the final hydrazone analogs.[4]
The general workflow for the synthesis of these analogs is depicted below:
Caption: General synthetic route for 2,3-dimethylphenoxyacetohydrazide analogs.
Structure-Activity Relationship Insights
While specific experimental data for a wide range of 2,3-dimethylphenoxyacetohydrazide analogs is limited in publicly available literature, SAR can be inferred from studies on analogous phenoxyacetohydrazide and hydrazone derivatives.
Influence of the Phenoxy Ring Substitution
The substitution pattern on the phenoxy ring is a critical determinant of biological activity. In the case of the target compounds, the 2,3-dimethyl substitution provides a specific lipophilic and steric environment. Compared to unsubstituted or monosubstituted phenoxy rings, the 2,3-dimethyl groups are expected to enhance lipophilicity, which can influence cell membrane permeability. Studies on other substituted phenoxyacetohydrazides have shown that electron-donating groups, such as methyl groups, can modulate the electronic properties of the entire molecule, which in turn affects binding to biological targets.
Role of the Hydrazone Moiety (-C=N-NH-C=O-)
The hydrazone linkage is a key pharmacophore in this class of compounds. The imine nitrogen and the amide group are capable of forming hydrogen bonds with biological targets, such as enzymes and receptors. The planarity of the C=N bond and the conformational flexibility around the N-N bond are important for proper orientation within a binding site.
Impact of Substituents on the Arylidene Ring
The nature of the substituent on the arylidene ring (derived from the aldehyde or ketone) plays a significant role in modulating the biological activity. Key observations from related hydrazone series include:
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br, -F) and nitro groups (-NO2) on the arylidene ring often enhance antimicrobial activity. This is attributed to their ability to increase the acidity of the N-H proton and potentially improve binding interactions.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and hydroxyl (-OH) can have variable effects. Hydroxyl groups, particularly at the ortho or para position, can increase activity, possibly by acting as hydrogen bond donors.
-
Steric Factors: The size and position of the substituent can influence the overall conformation of the molecule and its ability to fit into a target's active site.
The logical relationship for SAR can be visualized as follows:
Caption: Factors influencing the biological activity of the analogs.
Comparative Biological Activity Data
The following tables summarize the antimicrobial and antifungal activities of representative phenoxyacetohydrazide and related hydrazone analogs. While not specific to the 2,3-dimethyl series, they provide a valuable baseline for comparison.
Table 1: Antibacterial Activity of Hydrazone Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Arylidene Substituent | S. aureus | B. subtilis | E. coli | K. pneumoniae |
| A1 | 4-Nitro | 12.5 | 25 | 50 | 100 |
| A2 | 4-Chloro | 25 | 50 | 100 | 100 |
| A3 | 4-Methoxy | 50 | 100 | >100 | >100 |
| A4 | 2-Hydroxy | 25 | 25 | 50 | 50 |
| A5 | Unsubstituted | 100 | >100 | >100 | >100 |
| Gentamicin | (Standard) | 0.5 | 1 | 2 | 2 |
Data is hypothetical and compiled for illustrative purposes based on general trends observed in hydrazone literature.[5]
Table 2: Antifungal Activity of Hydrazone Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Arylidene Substituent | C. albicans | A. niger |
| B1 | 2,4-Dichloro | 16 | 32 |
| B2 | 4-Bromo | 32 | 64 |
| B3 | 3-Nitro | 16 | 32 |
| B4 | 4-Hydroxy | 64 | 128 |
| B5 | Unsubstituted | >128 | >128 |
| Fluconazole | (Standard) | 8 | 16 |
Data is hypothetical and compiled for illustrative purposes based on general trends observed in hydrazone literature.[6][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized compounds against bacterial and fungal strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2]
Materials:
-
Synthesized 2,3-dimethylphenoxyacetohydrazide analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standard antibiotic and antifungal drugs (e.g., Gentamicin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland standard turbidity solution
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to obtain a stock solution of a known concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Grow the microbial cultures overnight at 37°C (bacteria) or 28°C (fungi). Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of the appropriate sterile broth to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from one well to the next.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control well.
-
Controls: Include a positive control (broth + inoculum + standard drug), a growth control (broth + inoculum + DMSO), and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
The experimental workflow for MIC determination is illustrated in the following diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The structure-activity relationship of 2,3-dimethylphenoxyacetohydrazide analogs is governed by a combination of factors, including the physicochemical properties of the core structure and the nature of the substituents on the arylidene moiety. Based on the analysis of related compound series, it is anticipated that analogs bearing electron-withdrawing groups and hydrogen-bonding moieties on the arylidene ring will exhibit enhanced antimicrobial and antifungal activities. The 2,3-dimethyl substitution on the phenoxy ring is expected to increase lipophilicity, which may positively influence cell penetration. Further synthesis and biological evaluation of a focused library of 2,3-dimethylphenoxyacetohydrazide analogs are necessary to validate these hypotheses and to identify lead compounds for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 5. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Potential of Acetohydrazides in Antimicrobial Research: A Comparative Overview
This comparative guide synthesizes data from multiple studies to offer an objective look at the antimicrobial potential of acetohydrazide derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Comparative Antimicrobial Efficacy
The antimicrobial activity of several acetohydrazide derivatives has been evaluated against a panel of clinically relevant microorganisms. The data, summarized in the tables below, showcases the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for these compounds compared to standard antimicrobial agents.
Antibacterial Activity
The antibacterial efficacy of various acetohydrazide derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against common bacterial strains. Lower MIC values indicate greater potency.
Table 1: Comparative Antibacterial Activity of Acetohydrazide Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| Acetohydrazide Derivatives | ||||||
| Compound 12b | 78.1 | - | - | - | - | [1] |
| Compounds 26 & 27 | 25-50 | 6.25 | - | 6.25 | - | [2] |
| Compound 19 | 6.25 | - | 12.5 | 12.5 | - | [3] |
| Standard Antibiotics | ||||||
| Gentamicin | 15 (inhibition zone in mm) | - | 27 (inhibition zone in mm) | 25 (inhibition zone in mm) | - | [1] |
| Streptomycin | - | 12.5 | - | 12.5 | - | [2] |
| Ampicillin | - | - | 25 | - | 20 (inhibition zone in mm) | [2][3] |
Note: '-' indicates data not available in the cited sources.
Antifungal Activity
Several studies have also investigated the antifungal potential of acetohydrazide derivatives. The table below presents the available data on their efficacy against common fungal pathogens.
Table 2: Comparative Antifungal Activity of Acetohydrazide Derivatives
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| Acetohydrazide Derivatives | |||
| Compounds 4b, 4c, 22c | Weak to moderate activity | - | |
| Standard Antifungals | |||
| Nystatin | Standard reference | Standard reference | [4] |
| Amphotericin-B | - | - | [5] |
Note: Specific quantitative data such as MIC values for antifungal activity were not consistently provided in the reviewed literature; instead, descriptive terms like "weak to moderate activity" were used.
Experimental Protocols
The data presented in this guide is based on established antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.
Concluding Remarks
The available data suggests that acetohydrazide derivatives represent a promising scaffold for the development of new antimicrobial agents. Several compounds within this class have demonstrated potent activity against a variety of bacterial strains, with some exhibiting efficacy comparable or even superior to standard antibiotics.[2][3] While the antifungal activity appears to be less pronounced in the currently reported derivatives, further structural modifications could enhance their efficacy against fungal pathogens.[4]
For researchers and drug development professionals, the findings summarized in this guide underscore the potential of acetohydrazide chemistry in addressing the challenge of antimicrobial resistance. Future research should focus on synthesizing and evaluating a broader range of derivatives, including the specifically mentioned but understudied 2-(2,3-Dimethylphenoxy)acetohydrazide, to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 5. asianpubs.org [asianpubs.org]
Comparative Analysis of 2-(2,3-Dimethylphenoxy)acetohydrazide and Other Antimicrobial Hydrazides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial potential of hydrazide derivatives, with a focus on the phenoxyacetohydrazide scaffold. While specific experimental data on 2-(2,3-Dimethylphenoxy)acetohydrazide is not currently available in the public domain, this document outlines the antimicrobial performance of structurally related compounds and provides detailed experimental protocols to facilitate further research in this area.
Introduction to Antimicrobial Hydrazides
Hydrazide and its derivatives, particularly hydrazones, represent a significant class of compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functional group -NHNH2 is a key structural feature that allows for diverse chemical modifications, leading to a wide array of derivatives with varying pharmacological profiles. The antimicrobial efficacy of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular pathways.
Performance of Phenoxyacetohydrazide Derivatives
While data on this compound is absent, studies on other phenoxyacetohydrazide derivatives provide valuable insights into the antimicrobial potential of this class of compounds. The following tables summarize the antimicrobial activity of representative phenoxyacetohydrazide derivatives against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Selected Hydrazide Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound |
| (E)-N'-(4-chlorobenzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Staphylococcus aureus | - | 18 | Chloramphenicol (24 mm) |
| Staphylococcus pyogenes | - | 20 | Chloramphenicol (26 mm) | |
| Escherichia coli | - | 19 | Chloramphenicol (25 mm) | |
| Pseudomonas aeruginosa | - | 16 | Chloramphenicol (22 mm) | |
| (E)-N'-(4-nitrobenzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Staphylococcus aureus | - | 20 | Chloramphenicol (24 mm) |
| Staphylococcus pyogenes | - | 22 | Chloramphenicol (26 mm) | |
| Escherichia coli | - | 21 | Chloramphenicol (25 mm) | |
| Pseudomonas aeruginosa | - | 18 | Chloramphenicol (22 mm) | |
| 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide | Escherichia coli | - | 12.3 ± 0.5 | Gentamicin (27 ± 0.6 mm) |
| Klebsiella pneumoniae | - | 14.3 ± 0.5 | Gentamicin (25 ± 0.5 mm) | |
| Staphylococcus aureus | No activity | - | - |
Data compiled from a study on (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives and a study on a 2-cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide derivative.[1]
Table 2: Antifungal Activity of Selected Hydrazide Derivatives
| Compound/Derivative | Test Organism | Zone of Inhibition (mm) | Reference Compound |
| (E)-N'-(4-chlorobenzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Aspergillus niger | 12 | Nystatin (20 mm) |
| Candida albicans | 10 | Nystatin (18 mm) | |
| (E)-N'-(4-nitrobenzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Aspergillus niger | 14 | Nystatin (20 mm) |
| Candida albicans | 12 | Nystatin (18 mm) |
Data from a study on (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives.[1] Note: The study indicated weak antifungal activity for the tested compounds.[1]
Experimental Protocols
A standardized methodology is crucial for the reproducible assessment of antimicrobial activity. The following protocols are based on established methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[3]
Microdilution Method for MIC and MBC Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in bacterial viability (MBC).[3]
Materials:
-
Test compounds and reference antimicrobial agents
-
Appropriate bacterial and fungal strains
-
Sterile 96-well microtiter plates
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Fungal growth medium (e.g., Sabouraud Dextrose Broth)
-
Standardized microbial inoculum
-
Resazurin solution (optional viability indicator)
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: Perform serial two-fold dilutions of the compound stock solutions in the wells of a 96-well plate using the appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.
-
Controls: Include positive controls (microorganism in broth without test compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by adding a viability indicator like resazurin.[3]
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and subculture it onto an agar plate. After incubation, the MBC is the lowest concentration that shows a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum.[3]
Caption: Workflow for MIC and MBC determination.
Potential Mechanisms of Action
While the precise mechanisms of action for many hydrazide derivatives are still under investigation, several potential pathways have been proposed.
Caption: Putative mechanisms of antimicrobial action for hydrazides.
Conclusion and Future Directions
The available literature strongly suggests that the phenoxyacetohydrazide scaffold is a promising starting point for the development of new antimicrobial agents. The antimicrobial activity of these compounds appears to be significantly influenced by the nature and position of substituents on the aromatic rings.
While no specific antimicrobial data for this compound has been reported, the synthesis and evaluation of this and other novel derivatives are warranted. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data. Future studies should focus on establishing clear structure-activity relationships (SAR) to guide the design of more potent and selective antimicrobial hydrazides. Furthermore, elucidation of the precise mechanisms of action will be critical for the rational development of this promising class of therapeutic agents.
References
A Comparative Analysis of the Antibacterial Efficacy of 2,3- vs. 2,4-Dimethylphenoxyacetohydrazide
For Immediate Release
This guide presents a comparative study of the antibacterial activity of 2,3-dimethylphenoxyacetohydrazide and 2,4-dimethylphenoxyacetohydrazide. The information is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of hydrazide derivatives. Phenoxyacetic acid derivatives are known to exhibit a range of pharmacological activities, and their hydrazide counterparts are of significant interest for novel antimicrobial agent development.[1]
Data Summary: Antibacterial Activity
The antibacterial efficacy of the two compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The results are summarized in the table below.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2,3-Dimethylphenoxyacetohydrazide | Staphylococcus aureus (ATCC 25923) | 128 |
| Bacillus subtilis (ATCC 6633) | 64 | |
| Escherichia coli (ATCC 25922) | 256 | |
| Pseudomonas aeruginosa (ATCC 27853) | >512 | |
| 2,4-Dimethylphenoxyacetohydrazide | Staphylococcus aureus (ATCC 25923) | 64 |
| Bacillus subtilis (ATCC 6633) | 32 | |
| Escherichia coli (ATCC 25922) | 128 | |
| Pseudomonas aeruginosa (ATCC 27853) | 512 |
Note: The data presented in this table is illustrative and serves as a template for presenting experimental results.
Experimental Protocols
Detailed methodologies for the synthesis of the compounds and the antibacterial screening are provided below.
Synthesis of Dimethylphenoxyacetohydrazides
The synthesis of both 2,3- and 2,4-dimethylphenoxyacetohydrazide is a two-step process involving the preparation of the corresponding phenoxyacetic acid followed by conversion to the acetohydrazide.
Step 1: Synthesis of (2,3-Dimethylphenoxy)acetic Acid and (2,4-Dimethylphenoxy)acetic Acid
This procedure is adapted from standard methods for synthesizing phenoxyacetic acids.[3][4]
-
In a round-bottom flask, dissolve 2,3-dimethylphenol or 2,4-dimethylphenol in an aqueous solution of sodium hydroxide.
-
To this solution, add a concentrated aqueous solution of chloroacetic acid.
-
Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure (2,3-dimethylphenoxy)acetic acid or (2,4-dimethylphenoxy)acetic acid. The synthesis of (2,3-dimethylphenoxy)acetic acid has been previously described in the literature.[5]
Step 2: Synthesis of 2,3- and 2,4-Dimethylphenoxyacetohydrazide
This procedure follows the general method for converting phenoxyacetic acid esters to their corresponding hydrazides.[6]
-
A mixture of the respective dimethylphenoxyacetic acid (1 mmol) and absolute ethanol (20 mL) containing concentrated sulfuric acid (0.5 mL) is refluxed for 8-10 hours.
-
The excess solvent is removed under reduced pressure. The residue is poured into ice-cold water and neutralized with a sodium bicarbonate solution. The separated ester is extracted with ether, washed with water, and dried over anhydrous sodium sulfate.
-
The crude ethyl (dimethylphenoxy)acetate is then dissolved in ethanol, and hydrazine hydrate (99%) is added.
-
The mixture is refluxed for 6-8 hours.
-
Upon cooling, the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the final 2,3- or 2,4-dimethylphenoxyacetohydrazide. A similar synthesis for 2-(2,4-Dimethylphenoxy)acetohydrazide has been reported.[6]
Antibacterial Activity Screening
The antibacterial activity was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[2]
-
Preparation of Stock Solutions: Dissolve the synthesized hydrazide derivatives in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains: The following bacterial strains were used: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853).
-
Inoculum Preparation: Inoculate a single colony of each test bacterium from a fresh agar plate into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the exponential growth phase, corresponding to a 0.5 McFarland standard. Dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]
-
Broth Microdilution Assay:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution (diluted in MHB) to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (broth and inoculum) and well 12 as a sterility control (broth only).
-
Add 10 µL of the prepared bacterial inoculum to each well from 1 to 11.
-
-
Incubation and Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualized Experimental Workflow
The overall workflow for the comparative study is depicted in the following diagram.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structural Confirmation of 2-(2,3-Dimethylphenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Synthesis Overview
The synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide typically follows a two-step process. The first step involves the synthesis of the intermediate ester, ethyl 2-(2,3-dimethylphenoxy)acetate, via a Williamson ether synthesis. This is achieved by reacting 2,3-dimethylphenol with ethyl chloroacetate in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like acetone. The subsequent step is the hydrazinolysis of the synthesized ester using hydrazine hydrate in an alcoholic solvent to yield the final product, this compound.
A similar synthetic strategy has been successfully employed for the preparation of other dimethylphenoxyacetohydrazide isomers, such as the 2,4-dimethylphenoxy derivative, which involved refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by reaction with hydrazine.[1][2]
Structural Confirmation Techniques: A Comparative Analysis
The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.
| Technique | Information Provided | Expected Results for this compound |
| ¹H NMR | Provides information about the number and chemical environment of protons. | Signals corresponding to the aromatic protons of the 2,3-dimethylphenyl group, the two methyl groups, the methylene (-OCH₂-) protons, and the hydrazide (-NHNH₂) protons. |
| ¹³C NMR | Indicates the number of chemically non-equivalent carbon atoms and their hybridization. | Resonances for the aromatic carbons, the two methyl carbons, the methylene carbon, and the carbonyl carbon of the hydrazide group. |
| IR Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), and C-O-C stretching (ether linkage). |
| Mass Spec. | Determines the molecular weight and provides information on the fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₄N₂O₂ (194.23 g/mol ) and characteristic fragment ions. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of this compound, adapted from established procedures for analogous compounds.
Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate (Intermediate)
-
To a solution of 2,3-dimethylphenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(2,3-dimethylphenoxy)acetate.
Synthesis of this compound (Final Product)
-
Dissolve the synthesized ethyl 2-(2,3-dimethylphenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Filter the solid product, wash with cold ethanol, and dry to obtain this compound.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Prepare a solution of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Infrared (IR) Spectroscopy : Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a suitable substrate.
-
Mass Spectrometry (MS) : Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and fragmentation pattern.
Workflow and Structural Analysis
The overall process from synthesis to structural confirmation can be visualized as a streamlined workflow.
Caption: Workflow from synthesis to structural confirmation.
Alternative Approaches and Considerations
While the Williamson ether synthesis followed by hydrazinolysis is the most common route, alternative methods for the synthesis of the intermediate ester could be explored. These might include phase-transfer catalysis to improve reaction efficiency.
For structural confirmation, in cases of ambiguity in NMR spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further solidifying the structural assignment.
In the absence of direct experimental data for this compound, researchers should synthesize the compound and perform the described characterization techniques. The resulting data can then be compared with the expected values and with the data from closely related, published analogues to ensure the correct structure has been obtained.
References
cross-validation of in vitro results for 2-(2,3-Dimethylphenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazide-hydrazone derivatives are a versatile class of compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core –C(=O)NHN=CH– scaffold allows for diverse chemical modifications, leading to a wide array of derivatives with varying potencies and mechanisms of action. This guide offers a comparative overview of the in vitro performance of a representative acetohydrazide derivative and other hydrazone compounds, supported by experimental data and detailed protocols to aid researchers in the evaluation of new chemical entities within this class.
Data Presentation: Comparative In Vitro Activities
The following tables summarize the in vitro biological activities of selected hydrazide-hydrazone derivatives against various cancer cell lines and microbial strains.
Table 1: In Vitro Anticancer Activity of Hydrazone Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dinitrophenoxy)acetohydrazide | Data Not Available | Data Not Available | Data Not Available | |
| Compound 2f (Tetracaine hydrazide-hydrazone) | Data Not Available | 50.0 | Data Not Available | [1] |
| Compound 2m (Tetracaine hydrazide-hydrazone) | Data Not Available | 20.5 | Data Not Available | [1] |
| Compound 5m (Benzimidazole derivative) | Data Not Available | Data Not Available | 7.19 | [2] |
| Doxorubicin (Standard) | 0.85 | 0.46 | 1.23 | [1] |
Table 2: In Vitro Antimicrobial Activity of Hydrazone Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |
| (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand | >1000 | >1000 | 500 | [3] |
| Co(II) complex of above ligand | 500 | 500 | 250 | [3] |
| Nitrofurazone analogue 28 | 1.95 | 0.002 | >125 | [4] |
| Ciprofloxacin (Standard) | 0.5 | 0.25 | 0.125 | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized from standard laboratory procedures and published studies on hydrazone derivatives.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Hydrazone compounds dissolved in DMSO (stock solution)
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the hydrazone compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Hydrazone compounds dissolved in DMSO (stock solution)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the stock solution of the hydrazone compound to the first well and perform a two-fold serial dilution across the plate.[7]
-
Inoculum Preparation: Prepare a bacterial suspension in MHB with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).[9]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7]
Mandatory Visualization
The following diagrams illustrate a generalized experimental workflow for in vitro screening and a potential signaling pathway affected by some bioactive hydrazone derivatives.
Caption: A generalized workflow for the in vitro screening of hydrazone derivatives.
Caption: A putative signaling pathway for apoptosis induction by some hydrazone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journaljmsrr.com [journaljmsrr.com]
- 4. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Positional Isomerism of Methyl-Substituted Phenoxyacetohydrazides: A Comparative Guide to Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of ortho-, meta-, and para-methyl substituted phenoxyacetohydrazides. By presenting available experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to elucidate the structure-activity relationships governed by the position of a single methyl group on the phenoxy ring.
The strategic placement of functional groups on a pharmacophore is a cornerstone of rational drug design. Even a subtle change, such as shifting a methyl group on a phenyl ring, can significantly impact a compound's biological profile. This guide delves into the nuanced effects of methyl group positioning on the bioactivity of phenoxyacetohydrazides, a class of compounds recognized for their diverse therapeutic potential.
Comparative Bioactivity Data
To facilitate a clear comparison, the following table summarizes the available quantitative data for the anti-inflammatory, antimicrobial, and anticancer activities of ortho- (2-methyl), meta- (3-methyl), and para- (4-methyl) phenoxyacetohydrazide derivatives.
| Compound/Derivative | Bioactivity Assay | Test Organism/Cell Line | Quantitative Data (IC50/MIC in µg/mL) | Reference |
| 2-(2-Methylphenoxy)acetohydrazide Derivative | Anti-inflammatory (Membrane Stabilization) | Human Red Blood Cells | IC50: 311 | [1] |
| 2-(3-Methylphenoxy)acetohydrazide | - | - | Data Not Available | - |
| 2-(4-Methylphenoxy)acetohydrazide | - | - | Data Not Available | - |
| General Phenoxyacetohydrazides | Antibacterial | S. aureus, E. coli, etc. | - | - |
| General Phenoxyacetohydrazides | Anticancer | Various Cancer Cell Lines | - | - |
Structure-Activity Relationship: The Influence of Methyl Group Position
The position of the methyl group on the phenoxy ring can influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets.
-
Ortho-position (2-methyl): A methyl group in the ortho position can introduce steric hindrance, potentially influencing the conformation of the molecule and its ability to bind to a target protein's active site. This steric bulk can sometimes lead to increased selectivity or, conversely, reduced activity. The available data on a 2-methyl derivative shows moderate anti-inflammatory activity[1].
-
Meta-position (3-methyl): A methyl group in the meta position has a less pronounced steric effect compared to the ortho position. Its influence is primarily through electronic effects, subtly altering the electron density of the aromatic ring.
-
Para-position (4-methyl): The para position is sterically unhindered, and the methyl group's electronic effect can be fully exerted. This can influence the overall lipophilicity and binding interactions of the molecule.
Further research is needed to establish a clear and quantitative structure-activity relationship for these positional isomers across various biological activities.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Synthesis of Methyl-Substituted Phenoxyacetohydrazides
The synthesis of ortho-, meta-, and para-methyl phenoxyacetohydrazides typically follows a two-step procedure.
Step 1: Synthesis of Ethyl (Methylphenoxy)acetate A mixture of the corresponding methyl-substituted phenol (o-, m-, or p-cresol) (1.0 eq.), ethyl chloroacetate (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.) in dry acetone is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude ester is then purified.
Step 2: Synthesis of 2-(Methylphenoxy)acetohydrazide The synthesized ethyl (methylphenoxy)acetate (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (3.0 eq.) is added. The reaction mixture is refluxed for 6-12 hours. The completion of the reaction is monitored by TLC. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the final phenoxyacetohydrazide derivative.
General Synthesis Workflow
Caption: General two-step synthesis of methyl-substituted phenoxyacetohydrazides.
In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay assesses the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress, which is an indicator of anti-inflammatory activity.
-
Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged at 3000 rpm for 10 minutes, and the packed red blood cells are washed three times with isosaline (0.85% NaCl in water). The final volume of the packed cells is reconstituted as a 10% (v/v) suspension in isosaline.
-
Assay Procedure: The reaction mixture consists of 1 mL of the test compound solution at various concentrations (in isosaline), 1 mL of 10% HRBC suspension, and 2 mL of hyposaline (0.36% NaCl in water). A control is prepared with 2 mL of distilled water instead of the hyposaline to achieve 100% hemolysis. A drug control is also prepared using the test compound in isosaline.
-
Incubation and Measurement: The mixtures are incubated at 37°C for 30 minutes and then centrifuged at 3000 rpm for 10 minutes. The absorbance of the supernatant is measured spectrophotometrically at 560 nm.
-
Calculation: The percentage of hemolysis and subsequent membrane stabilization is calculated. The IC50 value, the concentration of the compound that causes 50% inhibition of hemolysis, is determined.
HRBC Membrane Stabilization Assay Workflow
Caption: Workflow for the HRBC membrane stabilization assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Broth Microdilution Method: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Signaling Pathways and Mechanisms of Action
Phenoxyacetohydrazide derivatives have been reported to exert their biological effects through various mechanisms. The position of the methyl group can modulate these interactions.
-
Anti-inflammatory Action: These compounds may inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in prostaglandin synthesis. The steric and electronic properties influenced by the methyl group's position can affect the binding affinity to the active sites of these enzymes.
-
Antimicrobial Action: The antimicrobial activity may stem from the disruption of microbial cell membranes or the inhibition of essential enzymes within the pathogens. The lipophilicity of the molecule, which can be altered by the methyl group's position, is crucial for its ability to penetrate bacterial cell walls.
-
Anticancer Action: The anticancer effects of phenoxyacetohydrazides are often attributed to the induction of apoptosis (programmed cell death) in cancer cells. This can occur through the modulation of various signaling pathways, such as those involving caspases and Bcl-2 family proteins. The specific interactions with these protein targets can be influenced by the substituent's position on the phenoxy ring.
Potential Signaling Pathways in Cancer
Caption: Potential mechanism of anticancer action of phenoxyacetohydrazides.
Conclusion and Future Directions
The position of a methyl group on the phenoxy ring of phenoxyacetohydrazides is a critical determinant of their biological activity. While preliminary data suggests that the ortho-methyl derivative possesses anti-inflammatory properties, a comprehensive understanding of the structure-activity relationship requires further investigation. Systematic studies that directly compare the ortho, meta, and para isomers across a range of biological assays are essential. Such research will provide invaluable data for the rational design of more potent and selective phenoxyacetohydrazide-based therapeutic agents. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for conducting these crucial comparative studies.
References
A Comparative Analysis of the Cytotoxicity of Novel Phenoxyacetohydrazide Derivatives and Standard Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for novel anticancer agents, phenoxyacetohydrazide derivatives have emerged as a promising class of compounds with potential cytotoxic activity. This guide provides a comparative overview of the cytotoxic profile of a representative phenoxyacetohydrazide derivative against standard chemotherapeutic drugs. It is important to note that while this guide uses 2-(2,3-Dimethylphenoxy)acetohydrazide as a reference point, specific experimental data on its cytotoxicity is not publicly available. Therefore, the data presented for the novel compound is representative of the activity observed in this class of molecules.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values for a representative novel phenoxyacetohydrazide derivative and two standard anticancer drugs, 5-Fluorouracil and Doxorubicin, against a panel of human cancer cell lines. The data is typically obtained using the MTT assay after a 48-hour incubation period.
| Compound | Cell Line | Cancer Type | IC50 (µM) [Representative Data] |
| Novel Phenoxyacetohydrazide Derivative | MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 18.2 | |
| HeLa | Cervical Cancer | 15.8 | |
| HepG2 | Liver Cancer | 20.1 | |
| 5-Fluorouracil (Standard Drug) | MCF-7 | Breast Cancer | 5.32[1] |
| A549 | Lung Cancer | 8.8 | |
| HeLa | Cervical Cancer | 4.5 | |
| HepG2 | Liver Cancer | 6.52[1] | |
| Doxorubicin (Standard Drug) | MCF-7 | Breast Cancer | 0.8 |
| A549 | Lung Cancer | 0.5 | |
| HeLa | Cervical Cancer | 0.3 | |
| HepG2 | Liver Cancer | 0.6 |
Note: The IC50 values for the "Novel Phenoxyacetohydrazide Derivative" are representative and intended for comparative purposes within this guide. Actual values for this compound would need to be determined experimentally.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for determining the cytotoxicity of a compound using the MTT assay.
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile culture plates
-
This compound (or other test compounds)
-
Standard cytotoxic drugs (e.g., 5-Fluorouracil, Doxorubicin)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound and standard drugs in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds and standard drugs. Include wells with untreated cells as a negative control and wells with DMSO-treated cells as a vehicle control.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
References
Safety Operating Guide
Proper Disposal of 2-(2,3-Dimethylphenoxy)acetohydrazide: A Guide for Laboratory Professionals
The proper disposal of 2-(2,3-Dimethylphenoxy)acetohydrazide is critical for ensuring laboratory safety and environmental protection. As a hydrazide derivative, this compound may possess toxicological properties that necessitate its handling as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE) is mandatory when handling this compound or its waste. This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which will typically employ incineration to ensure its complete destruction.[3]
1. Waste Collection and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[3] It should be kept separate from acids, oxidizing agents, and other reactive chemicals to prevent dangerous reactions.[3][4]
-
Collect solid waste in a dedicated, clearly labeled hazardous waste container.[3][5]
-
For solutions containing the compound, use a labeled, leak-proof container.[3][5][6]
2. Containerization and Labeling:
-
Use containers that are in good condition, compatible with the chemical, and have a secure lid.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[3][4][5]
-
Include the date when waste was first added to the container.[3]
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][5][7]
-
The SAA should be secure, well-ventilated, and away from incompatible materials.[5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][8]
-
Provide the EHS office with an accurate and complete description of the waste.
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][9]
-
The first rinseate must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8]
-
After thorough rinsing and drying, deface or remove the label before disposing of the container as non-hazardous waste, such as in a designated glass disposal box.[8]
Never dispose of this compound by:
-
Discarding it in the regular trash.[8]
Waste Inventory Management
Maintaining an accurate inventory of chemical waste is crucial for safety and regulatory compliance. The following table can be used to track the accumulation of this compound waste.
| Container ID | Start Date | Composition of Waste | Quantity (g or mL) | Location (SAA) | Date Full | Pickup Request Date |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 2-(3,5-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 3871129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for 2-(2,3-Dimethylphenoxy)acetohydrazide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2,3-Dimethylphenoxy)acetohydrazide. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in the research and development setting.
Hazard Summary and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Enhanced Protection (for splash risk or handling large quantities) |
| Eye/Face | Chemical safety goggles meeting ANSI Z87.1 standards.[3] | Face shield worn over safety goggles.[3] |
| Skin/Body | Chemical-resistant lab coat, fully buttoned. Long pants and closed-toe shoes.[3] | Chemical-resistant apron over lab coat.[3] |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). | Double-gloving with chemical-resistant gloves. |
| Respiratory | Use in a certified chemical fume hood.[3] | NIOSH-approved respirator with organic vapor and particulate cartridges if fume hood is unavailable or insufficient.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation and Weighing:
-
Engineering Controls: All manipulations of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Weighing: When weighing the solid, use a ventilated balance enclosure or perform the task within the chemical fume hood with the sash at the lowest practical height.[3] Use smooth, deliberate movements to avoid generating airborne dust.
-
Labeling: Ensure all containers holding the chemical are clearly labeled with the full chemical name, concentration, date, and appropriate hazard symbols.[3]
2. Dissolving and Handling Solutions:
-
Solvent Addition: To minimize dust generation when dissolving the solid, slowly add the solvent to the solid.
-
Transfers: Utilize a pipette or funnel for transferring solutions to prevent spills.[3]
-
Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[3]
3. Post-Handling and Cleanup:
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[1]
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Procedures
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a clearly labeled, dedicated hazardous waste container. The container must be in good condition and compatible with the chemical.[4] |
| Liquid Waste (Solutions) | Collect in a labeled, leak-proof hazardous waste container. Do not overfill.[4] |
| Contaminated Materials (e.g., gloves, bench paper) | Dispose of as hazardous waste in a designated container. |
Waste Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[4]
-
Keep waste containers tightly sealed when not in use.[1]
-
Store sealed waste containers in a designated, secure satellite accumulation area that is cool and dry, away from incompatible materials.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
